molecular formula C13H18N2O2 B142172 Tert-butyl 5-aminoindoline-1-carboxylate CAS No. 129487-92-9

Tert-butyl 5-aminoindoline-1-carboxylate

Cat. No.: B142172
CAS No.: 129487-92-9
M. Wt: 234.29 g/mol
InChI Key: JSNLQWAGJJGYOB-UHFFFAOYSA-N
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Description

Tert-Butyl 5-aminoindoline-1-carboxylate is a protected indoline derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. Its core structure, featuring a 5-amino substitution and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, makes it a key intermediate for synthesizing more complex molecules . The Boc group enhances the compound's stability during synthetic applications and allows for selective deprotection under mild acidic conditions, providing a strategic handle for sequential synthesis . This scaffold is of significant research interest, particularly in the development of novel enzyme inhibitors. For instance, derivatives of 3-aminoindolin-2-one have been explored as selective, non-zinc binding inhibitors of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-13 . MMPs play critical regulatory roles in tumor progression, and inhibitors based on the aminoindoline core offer a promising chemotype for targeting these enzymes without coordinating the catalytic zinc ion, potentially leading to improved selectivity profiles . Furthermore, the 5-amino group provides a site for further functionalization, enabling researchers to create a diverse array of compounds for probing biological pathways or optimizing lead compounds in pharmaceutical and agrochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNLQWAGJJGYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623732
Record name tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40623732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129487-92-9
Record name tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 5-AMINO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE
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Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in the synthesis of bioactive molecules. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₈N₂O₂. It serves as a crucial building block in the synthesis of various pharmaceutical agents, including dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory therapies.[1]

Data Summary
PropertyValueSource
Molecular Weight 234.29 g/mol [2]
Appearance White solid[1]
Boiling Point 385.2 ± 41.0 °C (Predicted)[2]
Density 1.177 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 186.7 ± 27.6 °C[2]
Refractive Index 1.582[2]
Polar Surface Area 55.6 Ų[3]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of this compound are not extensively documented in publicly available literature. However, standard methodologies for determining the melting point and solubility of organic compounds are provided below as a reference for researchers.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination (General Protocol)

The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Materials:

  • Test tubes

  • Vortex mixer or shaker

  • Sample of this compound

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

  • Add approximately 10 mg of the solid sample to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for at least 30 seconds.

  • Visually inspect the solution to determine if the solid has dissolved completely.

  • If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

  • If the solid does not dissolve, the compound is considered insoluble or sparingly soluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

  • Record the observations for each solvent tested.

Synthetic and Biological Context

This compound is a valuable intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are key players in the inflammatory cascade.

Synthetic Workflow for 5-LOX/sEH Inhibitors

The following diagram illustrates a generalized synthetic workflow for the preparation of dual 5-LOX/sEH inhibitors, where this compound can be utilized as a key starting material for the indoline core. The specific reagents and reaction conditions would vary depending on the desired final structure of the inhibitor.

G cluster_0 Synthesis of Indoline Core cluster_1 Functionalization and Inhibitor Synthesis start Tert-butyl 5-nitroindoline-1-carboxylate intermediate1 Tert-butyl 5-aminoindoline-1-carboxylate start->intermediate1 Reduction (e.g., H2, Pd/C) intermediate2 Functionalized Indoline Intermediate intermediate1->intermediate2 Coupling/Functionalization Reactions final_product Dual 5-LOX/sEH Inhibitor intermediate2->final_product Further Synthetic Steps

Generalized synthetic workflow.
5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes from arachidonic acid.[4][5][6] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) phospholipids->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa Releases five_lox 5-Lipoxygenase (5-LOX) aa->five_lox lta4 Leukotriene A4 (LTA4) five_lox->lta4 Converts flap 5-LOX Activating Protein (FLAP) flap->five_lox Presents AA to ltb4h LTA4 Hydrolase lta4->ltb4h Substrate for ltc4s LTC4 Synthase lta4->ltc4s Substrate for ltb4 Leukotriene B4 (LTB4) ltb4h->ltb4 Produces ltc4 Leukotriene C4 (LTC4) ltc4s->ltc4 Produces

Simplified 5-Lipoxygenase signaling pathway.

References

Tert-butyl 5-aminoindoline-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties and a representative synthetic route for tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a protected form of 5-aminoindoline. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective reactions at the amino group.

PropertyValue
Molecular Formula C13H18N2O2[1][2]
Molecular Weight 234.29 g/mol [1]
Alternate Names 1-Boc-5-aminoindoline, tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate[1]
CAS Number 129487-92-9[1]

Representative Synthesis

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro-substituted precursor, tert-butyl 5-nitroindoline-1-carboxylate. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

Objective: To reduce the nitro group of tert-butyl 5-nitroindoline-1-carboxylate to an amine group, yielding the target compound.

Materials:

  • tert-butyl 5-nitroindoline-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or a balloon setup)

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve tert-butyl 5-nitroindoline-1-carboxylate in anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process can take several hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The resulting product is often of high purity. If further purification is required, techniques such as column chromatography on silica gel can be employed.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its nitro precursor.

G cluster_workflow Synthesis Workflow A tert-butyl 5-nitroindoline-1-carboxylate B Catalytic Hydrogenation (H₂, Pd/C, Ethanol) A->B Reactant C This compound B->C Product

References

An In-depth Technical Guide to Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoindoline-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its indoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a Boc-protected nitrogen at position 1 and an amino group at position 5 allows for versatile and site-selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics, particularly as a precursor to dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).

Chemical and Physical Properties

The systematic IUPAC name for this compound is tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate [1]. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate[1]
Common Names This compound, 1-Boc-5-aminoindoline[1]
CAS Number 129487-92-9[1]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Density 1.177 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 385.2 ± 41.0 °C (Predicted)[1]
Flash Point 186.7 ± 27.6 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-nitroindoline. The first step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 5-nitroindoline-1-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitroindoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base, for example, triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 5-nitroindoline-1-carboxylate.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Reaction Setup: Dissolve tert-butyl 5-nitroindoline-1-carboxylate (1.0 eq.) in a solvent suitable for hydrogenation, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reduction is monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified if necessary[2].

A schematic of the synthesis workflow is provided below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitro Reduction 5-Nitroindoline 5-Nitroindoline Dissolve in DCM Dissolve in DCM 5-Nitroindoline->Dissolve in DCM Add Boc2O and Base Add Boc2O and Base Dissolve in DCM->Add Boc2O and Base Stir at RT Stir at RT Add Boc2O and Base->Stir at RT Work-up and Purify Work-up and Purify Stir at RT->Work-up and Purify tert-butyl 5-nitroindoline-1-carboxylate tert-butyl 5-nitroindoline-1-carboxylate Work-up and Purify->tert-butyl 5-nitroindoline-1-carboxylate Dissolve in Ethanol Dissolve in Ethanol tert-butyl 5-nitroindoline-1-carboxylate->Dissolve in Ethanol tert-butyl 5-nitroindoline-1-carboxylate->Dissolve in Ethanol Add Pd/C Catalyst Add Pd/C Catalyst Dissolve in Ethanol->Add Pd/C Catalyst Hydrogenate Hydrogenate Add Pd/C Catalyst->Hydrogenate Filter and Concentrate Filter and Concentrate Hydrogenate->Filter and Concentrate This compound This compound Filter and Concentrate->this compound

Synthesis workflow for this compound.

Application in Drug Development: Dual 5-LOX/sEH Inhibitors

A significant application of this compound is in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Both enzymes are key players in the inflammatory cascade. The simultaneous inhibition of these two enzymes is a promising therapeutic strategy for inflammatory diseases, as it can both reduce the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs)[3][4].

The amino group of this compound serves as a crucial handle for introducing various pharmacophores to build a library of potential dual inhibitors for structure-activity relationship (SAR) studies.

5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a critical component of the arachidonic acid cascade, leading to the production of potent pro-inflammatory lipid mediators called leukotrienes. A simplified diagram of this pathway is shown below.

G Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid (AA) Arachidonic Acid (AA) Phospholipase A2->Arachidonic Acid (AA) releases from 5-LOX 5-LOX Arachidonic Acid (AA)->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE FLAP FLAP FLAP->5-LOX activates Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Dual 5-LOX/sEH Inhibitor Dual 5-LOX/sEH Inhibitor Dual 5-LOX/sEH Inhibitor->5-LOX inhibits

The 5-Lipoxygenase (5-LOX) signaling cascade.

Experimental Protocols for Biological Assays

To evaluate the efficacy of compounds derived from this compound as dual 5-LOX/sEH inhibitors, specific in vitro assays are employed.

Protocol 1: 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)

This assay measures the ability of a test compound to inhibit the production of Leukotriene B4 (LTB4), a downstream product of 5-LOX activity, in a human monocytic cell line (e.g., THP-1).

  • Cell Culture and Seeding: Culture THP-1 cells in an appropriate medium. Seed the cells in a 96-well plate at a suitable density.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Pre-incubation: Add the diluted test compound or vehicle (DMSO) to the wells and pre-incubate the cells for a short period (e.g., 15 minutes) at 37°C.

  • Stimulation: Induce 5-LOX activity by adding a calcium ionophore (e.g., A23187) and arachidonic acid to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Sample Collection: Terminate the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant.

  • LTB4 Measurement: Quantify the LTB4 concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the LTB4 concentration against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value[5].

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This assay determines the inhibitory activity of a test compound on sEH by measuring the hydrolysis of a non-fluorescent substrate to a fluorescent product.

  • Reagent Preparation: Prepare the sEH assay buffer, a stock solution of the sEH substrate, and a solution of the human sEH enzyme. Reconstitute the positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND).

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution. Prepare serial dilutions to obtain the desired test concentrations.

  • Assay Plate Setup: In a 96-well plate, add the test compound dilutions, solvent control, and positive inhibitor control to their respective wells. Add the sEH enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the sEH substrate to all wells. Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control and calculate the IC₅₀ value[1][6][7].

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its utility as a precursor for dual 5-LOX/sEH inhibitors highlights its importance in the development of novel anti-inflammatory agents. The detailed protocols provided in this guide for its synthesis and for the biological evaluation of its derivatives offer a solid foundation for researchers and scientists in the field of drug discovery and development.

References

CAS number for Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on Tert-butyl 5-aminoindoline-1-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

CAS Number: 129487-92-9[1]

Chemical Name: this compound

Synonyms: 1-BOC-5-AMINO-2,3-DIHYDRO-INDOLE, Tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, 1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester, 1-Boc-5-aminoindoline, 2-Methyl-2-propanyl 5-amino-1-indolinecarboxylate, 5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester[1]

Quantitative Data

PropertyValueSource
Molecular Formula C13H18N2O2[1]
Molecular Weight 234.3 g/mol
Density 1.177 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 385.2 ± 41.0 °C (Predicted)[1]
Flash Point 186.7 ± 27.6 °C[1]
Refractive Index 1.582[1]
PSA 55.6[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 5-nitroindoline. The first step is the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-Boc-5-nitroindoline (Intermediate 61)

  • Reactants: 5-Nitroindoline, di-tert-butyl dicarbonate (Boc)₂O.

  • Procedure: 5-Nitroindoline is reacted with di-tert-butyl dicarbonate to yield the N-Boc protected intermediate, tert-butyl 5-nitroindoline-1-carboxylate. This reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may involve a base such as triethylamine or be conducted under conditions that promote the reaction. One specific protocol yielded the N-Boc intermediate in 88% yield[2].

Step 2: Synthesis of this compound (Final Product)

  • Reactant: N-Boc-5-nitroindoline.

  • Procedure: The nitro group of the N-Boc intermediate is reduced to an amine. A common method for this transformation is catalytic hydrogenation. One described method utilizes a continuous flow hydrogenation protocol[2]. An alternative, more general procedure for nitro group reduction involves using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or methanol under a hydrogen atmosphere[3]. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield the final product. One reported synthesis using a general procedure resulted in an 85% yield of a white solid after purification by flash chromatography (hexane/ethyl acetate 1/1)[2].

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 5-Nitroindoline C Step 1: N-Boc Protection A->C B Di-tert-butyl dicarbonate ((Boc)2O) B->C D Tert-butyl 5-nitroindoline-1-carboxylate C->D E Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) D->E F This compound E->F

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Discovery

This compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. For instance, it has been utilized in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are enzymes involved in inflammatory pathways.

Drug_Discovery_Relationship Role in the Development of 5-LOX/sEH Inhibitors cluster_precursor Starting Material cluster_synthesis Chemical Synthesis cluster_product Final Compound cluster_application Therapeutic Application A This compound B Conversion to Isothiocyanate A->B Step 1 C Reaction with Amines B->C Step 2 D Dual 5-LOX/sEH Inhibitors C->D Yields E Anti-inflammatory Agents D->E Potential Use

Caption: Logical relationship of this compound in drug discovery.

References

Structure and stereochemistry of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of Tert-butyl 5-aminoindoline-1-carboxylate. This compound, identified by CAS number 129487-92-9, is a valuable intermediate in the synthesis of various biologically active molecules. This document consolidates available data on its physical and spectral properties, offers a detailed experimental protocol for its synthesis, and discusses its stereochemical nature. While specific biological activities and signaling pathway involvement for this particular molecule are not extensively documented, the broader context of substituted indolines' bioactivity is also briefly addressed.

Chemical Structure and Properties

This compound is a bicyclic aromatic amine derivative. The core of the molecule is an indoline ring system, which is an indole with a saturated 2,3-bond. The nitrogen atom of the indoline ring is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is substituted at the 5-position of the benzene ring.

Structure Diagram

synthesis_workflow Start 5-Nitroindole Step1 N-Boc Protection (Boc)₂O, Base Start->Step1 Intermediate tert-Butyl 5-nitro-1H-indole-1-carboxylate Step1->Intermediate Step2 Hydrogenation (Pd/C, H₂) Intermediate->Step2 Product This compound Step2->Product

A Technical Guide to the Solubility of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the solubility of tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment based on the compound's structural features and inferences from synthetic procedures of analogous compounds. A detailed, generalized experimental protocol for determining the solubility of a solid organic compound is also presented, complete with a workflow diagram, to aid researchers in generating empirical data.

Introduction

This compound is an organic compound frequently utilized as a building block in the development of various therapeutic agents. Understanding its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and overall handling in a research and development setting. This guide aims to provide a foundational understanding of its expected solubility characteristics and a practical framework for its experimental determination.

Predicted Solubility Profile

As of the date of this publication, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not available in peer-reviewed literature or chemical databases. However, a qualitative prediction of its solubility can be made based on its molecular structure, which features both polar (amino group, carbamate) and non-polar (tert-butyl group, indoline ring system) moieties.

The principle of "like dissolves like" suggests that the compound will exhibit solubility in a range of organic solvents. The presence of the Boc-protecting group and the indoline core lends significant non-polar character, while the amino group provides a site for hydrogen bonding and potential protonation in acidic media.

Based on these structural attributes and solvents employed in the synthesis and purification of similar N-Boc protected indoline derivatives, the following qualitative solubility profile is proposed.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLikely InsolubleThe large non-polar surface area of the molecule is expected to dominate over the polar amino and carbamate groups, leading to poor solvation by water.
MethanolLikely SolubleThe alkyl nature of methanol can solvate the non-polar parts of the molecule, while the hydroxyl group can interact with the polar functionalities.
EthanolLikely SolubleSimilar to methanol, ethanol is a good solvent for many organic compounds with mixed polarity.
Polar Aprotic AcetoneLikely SolubleAcetone is a versatile solvent capable of dissolving a wide range of organic compounds.
AcetonitrileLikely SolubleIts polarity is suitable for dissolving compounds with polar functional groups.
Dimethylformamide (DMF)Likely SolubleA powerful polar aprotic solvent that can solvate a wide array of organic molecules.
Dichloromethane (DCM)Likely SolubleDCM is a common solvent for organic synthesis and purification of compounds with moderate polarity.
Non-Polar Ethyl AcetateLikely SolubleOften used in the purification of N-Boc protected amines by column chromatography, indicating good solubility.
Hexane / HeptaneLikely Sparingly SolubleWhile the tert-butyl group provides lipophilicity, the polar amino and carbamate groups may limit solubility in highly non-polar alkanes. Often used as an anti-solvent or part of a solvent system for chromatography.
TolueneLikely SolubleThe aromatic nature of toluene can interact with the indoline ring system.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method can be adapted for both qualitative and semi-quantitative analysis.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane)

  • Small test tubes or vials (e.g., 1-2 mL)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes or graduated cylinders

  • Temperature-controlled environment (e.g., water bath or incubator)

3.2. Qualitative Solubility Determination

  • Add approximately 2-5 mg of the solid compound to a small test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

  • After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Record the observation as "soluble," "sparingly soluble," or "insoluble" at that concentration. A common threshold for classifying a compound as soluble is if more than 30 mg dissolves in 1 mL of the solvent.[1]

3.3. Semi-Quantitative Solubility Determination (Gravimetric Method)

  • Prepare a saturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe to avoid solvent evaporation.

  • Dispense the supernatant into a pre-weighed vial.

  • Weigh the vial containing the solution to determine the mass of the solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass of solvent.

Visualized Workflow for Solubility Testing

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Solubility_Workflow Workflow for Qualitative Solubility Determination start Start: Weigh Compound (2-5 mg) add_solvent Add 0.5 mL of Test Solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe soluble Result: Soluble observe->soluble Yes add_more_solvent Add another 0.5 mL of Solvent (Total 1 mL) observe->add_more_solvent No end End soluble->end insoluble Result: Insoluble / Sparingly Soluble insoluble->end vortex2 Vortex for 30-60 seconds add_more_solvent->vortex2 observe2 Visually Inspect for Dissolution vortex2->observe2 observe2->soluble Yes observe2->insoluble No

Caption: A flowchart illustrating the steps for qualitative solubility testing.

Conclusion

While quantitative solubility data for this compound remains to be formally documented, this guide provides a scientifically grounded, qualitative assessment of its expected behavior in common laboratory solvents. The compound is predicted to be soluble in most polar aprotic and moderately polar protic organic solvents and sparingly soluble to insoluble in water and non-polar alkanes. For researchers and drug development professionals, the provided experimental protocol offers a reliable method to determine the solubility of this and other similar compounds, which is a critical parameter for successful process development and formulation.

References

An In-depth Technical Guide to Tert-butyl 5-aminoindoline-1-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-aminoindoline-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a bicyclic indoline core with a strategically positioned amino group and a Boc-protected nitrogen, make it an invaluable scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, key chemical transformations, and applications, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of relevant synthetic and biological pathways are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Data

This compound is a stable, crystalline solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its solubility in common organic solvents and modulates the reactivity of the aromatic ring. The primary amino group at the 5-position serves as a key handle for a variety of chemical modifications.

PropertyValue
CAS Number 129487-92-9
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step sequence starting from commercially available 1-Boc-indoline. The process includes the regioselective nitration of the indoline ring followed by the reduction of the nitro group to the desired amine.

Synthesis_Workflow cluster_start Starting Material Indoline Indoline Boc_Protection 1-Boc-indoline Indoline->Boc_Protection Boc₂O, Et₃N, DCM Nitration tert-Butyl 5-nitroindoline-1-carboxylate Boc_Protection->Nitration HNO₃, Ac₂O, 0 °C Reduction tert-Butyl 5-aminoindoline-1-carboxylate Nitration->Reduction H₂, Pd/C, MeOH

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of tert-Butyl 5-nitroindoline-1-carboxylate

Procedure: To a solution of 1-Boc-indoline (1.0 eq) in acetic anhydride at 0 °C, a solution of fuming nitric acid (1.1 eq) in acetic anhydride is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 2 hours. The mixture is then poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford tert-butyl 5-nitroindoline-1-carboxylate as a yellow solid.

Reactant MW Equivalents Amount
1-Boc-indoline219.291.0(user defined)
Fuming Nitric Acid63.011.1(user defined)
Acetic Anhydride102.09-(solvent)
Product MW Yield Appearance
tert-Butyl 5-nitroindoline-1-carboxylate264.29~90%Yellow Solid

Table 2: Reagents and Typical Yield for the Nitration of 1-Boc-indoline

Experimental Protocol: Synthesis of this compound

Procedure: A solution of tert-butyl 5-nitroindoline-1-carboxylate (1.0 eq) in methanol is charged into a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give this compound as a solid.[1]

Reactant MW Equivalents Amount
tert-Butyl 5-nitroindoline-1-carboxylate264.291.0(user defined)
10% Palladium on Carbon-0.1(catalyst)
Hydrogen Gas2.02Excess-
Methanol32.04-(solvent)
Product MW Yield Appearance
This compound234.29>95%Solid

Table 3: Reagents and Typical Yield for the Reduction of tert-Butyl 5-nitroindoline-1-carboxylate

Key Reactions as a Synthetic Building Block

The 5-amino group of this compound provides a versatile handle for a range of synthetic transformations, enabling the construction of diverse molecular architectures.

Reactions cluster_reactions Key Transformations Start tert-Butyl 5-aminoindoline-1-carboxylate Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl Halide, Pd Catalyst, Ligand, Base Suzuki Suzuki Coupling (via diazonium salt) Start->Suzuki 1. NaNO₂, HCl 2. Arylboronic Acid, Pd Catalyst Acylation Acylation Start->Acylation Acyl Chloride or Carboxylic Acid, Coupling Agent Urea Urea Formation Start->Urea Isocyanate or Phosgene Equivalent

Figure 2: Key reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 5-amino group of the indoline and an aryl or heteroaryl halide. This reaction is fundamental for the synthesis of N-aryl indoline derivatives.

General Protocol: A mixture of this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq) in an anhydrous solvent (e.g., dioxane or toluene) is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Product Aryl Halide Yield ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
tert-Butyl 5-(phenylamino)indoline-1-carboxylateBromobenzene85%7.6-6.8 (m, 9H), 5.6 (s, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 1.6 (s, 9H)152.9, 143.1, 140.2, 131.5, 129.4, 124.9, 121.3, 118.0, 117.5, 114.8, 80.7, 47.6, 28.5, 28.4
tert-Butyl 5-(pyridin-2-ylamino)indoline-1-carboxylate2-Chloropyridine78%8.1 (d, 1H), 7.5 (t, 1H), 7.4-7.2 (m, 3H), 6.7 (d, 1H), 6.6 (t, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 1.6 (s, 9H)157.8, 152.9, 148.3, 138.0, 137.6, 131.9, 125.1, 115.3, 114.9, 108.2, 80.8, 47.5, 28.5, 28.4

Table 4: Representative Buchwald-Hartwig Amination Reactions and Product Characterization

While direct Suzuki coupling on the amine is not feasible, the amino group can be converted to a diazonium salt, which can then be coupled with an arylboronic acid. Alternatively, the amino group can be transformed into a halide or triflate to serve as the electrophilic partner in a Suzuki coupling.

Acylation

The amino group readily undergoes acylation with acyl chlorides or carboxylic acids in the presence of a coupling agent to form the corresponding amides.

General Protocol: To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, the acyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous acid, aqueous base, and brine, dried, and concentrated to give the amide product, which can be further purified by chromatography or recrystallization.

Product Acylating Agent Yield ¹H NMR (CDCl₃, δ ppm) MS (ESI)
N-(1-(tert-Butoxycarbonyl)indolin-5-yl)acetamideAcetyl chloride95%7.7 (s, 1H), 7.4 (s, 1H), 7.2 (d, 1H), 7.1 (d, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 2.2 (s, 3H), 1.6 (s, 9H)m/z 277.15 [M+H]⁺
N-(1-(tert-Butoxycarbonyl)indolin-5-yl)benzamideBenzoyl chloride92%8.0-7.2 (m, 9H), 4.0 (t, 2H), 3.1 (t, 2H), 1.6 (s, 9H)m/z 339.18 [M+H]⁺

Table 5: Representative Acylation Reactions and Product Characterization

Urea Formation

Reaction with isocyanates or their equivalents provides access to a variety of urea derivatives, which are common motifs in biologically active molecules.

General Protocol: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane), the isocyanate (1.05 eq) is added. The reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the resulting solid is typically purified by trituration with a suitable solvent or by column chromatography.

Product Isocyanate Yield ¹H NMR (DMSO-d₆, δ ppm) MS (ESI)
tert-Butyl 5-(3-phenylureido)indoline-1-carboxylatePhenyl isocyanate98%8.6 (s, 1H), 8.5 (s, 1H), 7.5-7.2 (m, 7H), 6.9 (t, 1H), 3.9 (t, 2H), 3.0 (t, 2H), 1.5 (s, 9H)m/z 354.18 [M+H]⁺
tert-Butyl 5-(3-tert-butylureido)indoline-1-carboxylatetert-Butyl isocyanate96%8.1 (s, 1H), 7.3-7.1 (m, 3H), 6.1 (s, 1H), 3.9 (t, 2H), 3.0 (t, 2H), 1.5 (s, 9H), 1.3 (s, 9H)m/z 334.22 [M+H]⁺

Table 6: Representative Urea Formation Reactions and Product Characterization

Application in Drug Discovery: Kinase Inhibitors

This compound is a key building block in the synthesis of several kinase inhibitors, particularly those targeting Tropomyosin Receptor Kinase (TRK) and Janus Kinase (JAK) families. These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival, and their aberrant activity is implicated in various cancers and inflammatory diseases.

TRK Inhibitors

The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a critical role in the development and function of the nervous system. Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors. The indoline scaffold serves as a core element in the design of potent and selective TRK inhibitors like Entrectinib.

TRK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Inhibitor TRK Inhibitor (e.g., Entrectinib) Inhibitor->TRK Inhibits

Figure 3: Simplified TRK signaling pathway and the point of inhibition.
JAK Inhibitors

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, influencing processes like inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and cancers. The 5-aminoindoline core is utilized in the development of JAK inhibitors, such as analogues of Tofacitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription (Inflammation, Cell Growth) STAT_dimer->Transcription Translocates & Binds DNA Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits

Figure 4: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound has established itself as a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the versatility of its 5-amino group allow for the efficient construction of complex molecular scaffolds. Its prominent role in the development of clinically relevant kinase inhibitors for TRK and JAK pathways underscores its importance in drug discovery. This guide provides the essential technical information and protocols to enable researchers to effectively utilize this valuable synthetic intermediate in their own research endeavors.

References

Safety and handling precautions for Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Tert-butyl 5-aminoindoline-1-carboxylate

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive, site-specific risk assessment. Always consult the most current SDS provided by your chemical supplier and adhere to all institutional and governmental safety protocols before handling this compound.

Introduction

This compound (CAS No. 129487-92-9) is a chemical intermediate commonly used in organic synthesis, particularly in the development of pharmaceutical compounds.[1] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for safe handling and use. This guide provides a consolidated overview of the known safety information, handling precautions, and emergency procedures for this compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some physical data, such as boiling and flash points, are predicted values and should be treated as estimates.

PropertyValueSource
CAS Number 129487-92-9[1]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [2]
Appearance Solid-
Boiling Point 385.2 ± 41.0 °C (Predicted)[2]
Density 1.177 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 186.7 ± 27.6 °C (Predicted)[2]
Refractive Index 1.582 (Predicted)[2]
Polar Surface Area 55.6 Ų[3]
XLogP3 2[2]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements indicate that it can cause irritation to the skin, eyes, and respiratory system and may be harmful if swallowed.[2] All personnel must be aware of these hazards before working with the material.

GHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) GHS07Warning H302: Harmful if swallowed.[2]
Skin Irritation (Category 2) GHS07Warning H315: Causes skin irritation.[2]
Serious Eye Irritation (Category 2A) GHS07Warning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System GHS07Warning H335: May cause respiratory irritation.[2]

Risk Assessment and Handling Workflow

A systematic risk assessment must be conducted before any new experiment involving this compound. The following diagram illustrates a logical workflow for this process, from receiving the chemical to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_exec Execution & Disposal cluster_legend Legend start Receive Chemical sds Review Supplier SDS start->sds hazards Identify Hazards (H302, H315, H319, H335) sds->hazards risk Assess Exposure Risk (Inhalation, Dermal, Ingestion) hazards->risk controls Define Control Measures risk->controls sop Develop/Update SOP controls->sop work Proceed with Work (Use Engineering Controls & PPE) sop->work waste Segregate & Collect Waste work->waste dispose Dispose via Approved Channels waste->dispose key1 Process Step key2 Hazard/Risk Assessment key3 Start/Action Step key4 Waste/Disposal

Caption: Risk assessment and safe handling workflow for laboratory chemicals.

Experimental Protocols & Procedural Guidelines

While specific experimental protocols are application-dependent and must be developed by the research team, the following procedural guidelines are mandatory for handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[2]

  • A certified chemical fume hood is required for all operations that may generate dust or aerosols.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection:

    • Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.

    • Wear a lab coat or other protective clothing.

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Hygiene Measures
  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4]

  • Do not eat, drink, or smoke in laboratory areas.

  • Remove contaminated clothing immediately and wash it before reuse.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store apart from foodstuff containers.[2]

Spills and Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Cleanup: Sweep up the material, place it into a suitable, labeled container for disposal. Avoid generating dust. Consult local regulations for proper disposal methods.[4]

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures immediately.

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician if irritation occurs.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or soil.[4]

References

The Strategic Application of N-Boc Protection in Indole Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butoxycarbonyl (Boc) protecting group has been a transformative development in organic synthesis, providing a robust yet readily cleavable shield for amine functionalities. Its application to the indole nucleus has unlocked a vast potential for the selective functionalization of this critical heterocyclic motif, which is a cornerstone of numerous pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, history, and core applications of N-Boc protected indoles, complete with detailed experimental protocols and quantitative data to support laboratory endeavors.

Historical Context and Discovery

The tert-butoxycarbonyl (Boc) protecting group was first introduced in 1957 by Louis A. Carpino as a tool for peptide synthesis. Its key advantage lay in its stability to a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions, thus preventing unwanted side reactions during complex synthetic sequences.

While the Boc group became a staple in peptide chemistry throughout the 1960s, its application to indole chemistry became prominent later. The seminal 1981 paper by Bergstrom and co-workers on the synthesis and reactions of N-protected 2-lithiated pyrroles and indoles highlighted the utility of the N-Boc group.[1] This work demonstrated that the N-Boc substituent could effectively direct lithiation to the C-2 position of the indole ring, a position not readily accessible for electrophilic substitution in unprotected indoles. This discovery was a pivotal moment, establishing N-Boc protection as a key strategic tool for C-2 functionalization and expanding the synthetic chemist's toolkit for manipulating the indole scaffold. Standard reference works like "Greene's Protective Groups in Organic Synthesis" now extensively document the use of the Boc group for protecting the indole nitrogen.[2][3][4][5][6]

The Chemistry of N-Boc Protection and Deprotection

The N-Boc group serves to decrease the nucleophilicity of the indole nitrogen and the electron density of the pyrrole ring, thereby enhancing stability towards oxidation and certain electrophiles.[7] This electronic modulation is key to its role in directing reactivity.

N-Boc Protection of Indoles

The most common method for the N-Boc protection of indoles involves the reaction of the indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The choice of base and reaction conditions can be tailored to the specific indole substrate.

Table 1: Representative Conditions for N-Boc Protection of Indoles

Indole SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleDMAP (0.1 eq)AcetonitrileRoom Temp-~95[8]
IndoleNaH (1.2 eq)THF0 to Room Temp298[1]
4-AminoindoleDMAPTHFRoom Temp-99[9]
5-BromoindoleDMAPAcetonitrileRoom Temp1295[10]
D-Tryptophan-----[11]
2-PhenylindoleDMAPDichloromethaneRoom Temp1696[12]
Deprotection of N-Boc Indoles

The removal of the N-Boc group is typically achieved under acidic conditions, which lead to the formation of gaseous byproducts (isobutene and carbon dioxide), driving the reaction to completion. However, milder methods have also been developed for substrates sensitive to strong acids.

Table 2: Common and Alternative Conditions for N-Boc Deprotection

N-Boc Indole SubstrateReagent(s)SolventTemperature (°C)TimeYield (%)Reference
N-Boc-indoleTFA (1:1 with solvent)DichloromethaneRoom Temp2 hHigh[13][14]
N-Boc-indoleHCl (4M solution)DioxaneRoom Temp1 hHigh[11]
N-Boc-β-carbolineNaOMe (catalytic)MethanolRoom Temp3 h95[15]
Various N-Boc IndolesOxalyl Chloride (3 eq)MethanolRoom Temp1-4 hup to 90[11][12]
Various N-Boc Indoles-TFE or HFIPMicrowave (150°C)5-15 min>95[16]

Experimental Protocols

General Protocol for N-Boc Protection of Indole using DMAP

To a solution of indole (1.0 eq) in acetonitrile, di-tert-butyl dicarbonate (1.1 eq) is added, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the N-Boc protected indole.[8]

General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

The N-Boc protected indole (1.0 eq) is dissolved in dichloromethane (DCM). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-2 hours.[13][14] The volatiles are then removed in vacuo. The crude residue can be purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), washing with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected indole.[14]

Protocol for C-2 Lithiation and Electrophilic Quench of N-Boc Indole

Caution: Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.

A solution of N-Boc indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon or nitrogen atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithioindole species.[1] A solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for an additional 1-2 hours before being quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Key Applications and Workflows

The strategic use of N-Boc protection is central to the synthesis of complex molecules where precise control over the reactivity of the indole ring is paramount.

Directed ortho-Metalation (DoM) at the C-2 Position

As previously mentioned, the N-Boc group is a powerful directing group for metalation at the C-2 position. This allows for the introduction of a wide variety of substituents at this position, which is a common challenge in indole synthesis.

Directed_Lithiation Indole Indole NBocIndole N-Boc Indole Indole->NBocIndole (Boc)₂O, Base LithioIndole N-Boc-2-lithioindole NBocIndole->LithioIndole n-BuLi, THF, -78°C FunctionalizedIndole 2-Substituted N-Boc Indole LithioIndole->FunctionalizedIndole Electrophile (E+) DeprotectedIndole 2-Substituted Indole FunctionalizedIndole->DeprotectedIndole Acid (e.g., TFA)

Caption: Reaction pathway for C-2 functionalization of indole via N-Boc protection and directed lithiation.

Synthetic Workflow: Total Synthesis of Hapalindoles

The total synthesis of complex natural products, such as the hapalindole family of alkaloids, provides a compelling example of the strategic importance of N-Boc protection. In the synthesis of Hapalindoles J and U, N-Boc protection is employed to enable key transformations that would otherwise be complicated by the reactivity of the indole N-H.

Hapalindole_Synthesis cluster_start Starting Materials cluster_core Core Synthesis with N-Boc Protection cluster_end Final Products SM1 Commercially Available Materials Intermediate1 Allylic Hydroxy-tetracycle (N-Boc Protected) SM1->Intermediate1 6 Steps, including N-Boc protection Intermediate2 Ketone Intermediate (N-Boc Protected) Intermediate1->Intermediate2 Oxidation HapalindoleJ Hapalindole J Intermediate1->HapalindoleJ Alternative elaboration & Deprotection HapalindoleU Hapalindole U Intermediate2->HapalindoleU Multi-step elaboration & Deprotection

References

Spectroscopic Data Overview for Tert-butyl 5-aminoindoline-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in public literature, this guide combines experimental data from structurally related compounds and predicted values to offer a representative spectroscopic profile. This information is intended to aid researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~7.0-7.2d1HAr-HAromatic proton ortho to the amino group.
~6.5-6.7dd1HAr-HAromatic proton meta to the amino group.
~6.4-6.6d1HAr-HAromatic proton ortho to the indoline nitrogen.
~3.9-4.1t2H-CH₂-N(Boc)Methylene group adjacent to the nitrogen of the indoline ring.
~3.4-3.6br s2H-NH₂Amino group protons; chemical shift can vary with solvent and concentration.
~2.9-3.1t2HAr-CH₂-Methylene group adjacent to the aromatic ring.
1.48s9H-C(CH₃)₃tert-Butyl group protons.

Note: Predicted chemical shifts are based on the analysis of N-Boc-indoline and 5-aminoindole. Actual values may vary.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentNotes
~154C=O (Boc)Carbonyl carbon of the Boc protecting group.
~145Ar-C-NH₂Aromatic carbon attached to the amino group.
~131Ar-CQuaternary aromatic carbon of the indoline ring.
~128Ar-CQuaternary aromatic carbon of the indoline ring.
~117Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~108Ar-CHAromatic methine carbon.
~80-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~50-CH₂-N(Boc)Methylene carbon adjacent to the indoline nitrogen.
~28-C(CH₃)₃Methyl carbons of the tert-butyl group.
~27Ar-CH₂-Methylene carbon adjacent to the aromatic ring.

Note: Predicted chemical shifts are based on the analysis of N-Boc-indoline and 5-aminoindole. Actual values may vary.

Table 3: Mass Spectrometry Data
m/zInterpretationNotes
234[M]⁺Molecular ion.
178[M - C₄H₈]⁺Loss of isobutylene from the Boc group.[1]
133[M - Boc]⁺Loss of the entire Boc group.
132[M - Boc - H]⁺Fragmentation of the indoline ring.

Note: Fragmentation pattern is predicted based on typical behavior of N-Boc protected amines.[1][2]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200N-H stretchPrimary amine (NH₂) symmetric and asymmetric stretching.
2975-2850C-H stretchAliphatic C-H stretching of the indoline and Boc groups.
~1690C=O stretchCarbonyl of the tert-butoxycarbonyl (Boc) group.[3]
~1600, ~1500C=C stretchAromatic ring vibrations.
~1250C-N stretchAmine C-N stretching.
~1160C-O stretchEster C-O stretching of the carbamate.

Note: Predicted absorption bands are based on characteristic frequencies for N-Boc anilines and indoline derivatives.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.[5]

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.[6]

    • Spectral width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.[5]

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher corresponding frequency NMR spectrometer.[5]

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).[4]

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

    • Reference: Deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

  • Further dilute the sample to a final concentration of approximately 1-10 µg/mL.[8]

2. Analysis:

  • Technique: Electrospray ionization (ESI) is a common method for this type of molecule.[9]

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve good signal intensity and resolution.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to minimal sample preparation.[10] Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[10]

2. Analysis:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[11]

  • Procedure:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

  • Range: Typically scan from 4000 to 400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR MS Mass Spectrometry (ESI-MS) SamplePrep->MS IR Infrared Spectroscopy (FTIR-ATR) SamplePrep->IR Structure_Validation Structure Validation and Purity Assessment NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation

General workflow for spectroscopic analysis.

References

Methodological & Application

Synthesis of Tert-butyl 5-aminoindoline-1-carboxylate: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step synthesis protocol for tert-butyl 5-aminoindoline-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the protection of the indoline nitrogen of 5-nitroindoline using di-tert-butyl dicarbonate (Boc₂O), followed by the catalytic hydrogenation of the nitro group to yield the desired amine. This protocol offers detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducibility and scalability in a research and development setting.

Introduction

Substituted indolines are prevalent scaffolds in a myriad of biologically active compounds and approved pharmaceuticals. The 5-aminoindoline moiety, in particular, serves as a key precursor for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and receptor modulators. The protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial step to modulate its reactivity and prevent unwanted side reactions during subsequent functionalization. This application note outlines a reliable and high-yielding protocol for the synthesis of this compound from commercially available 5-nitroindoline.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Boc Protection: The secondary amine of 5-nitroindoline is protected with a Boc group to yield tert-butyl 5-nitroindoline-1-carboxylate.

  • Nitro Reduction: The nitro group of the Boc-protected intermediate is reduced to a primary amine via catalytic hydrogenation to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 5-nitroindoline-1-carboxylate

This procedure details the protection of the indoline nitrogen of 5-nitroindoline using di-tert-butyl dicarbonate. The use of 4-(dimethylamino)pyridine (DMAP) is recommended to catalyze the reaction, especially given the reduced nucleophilicity of the indoline nitrogen due to the electron-withdrawing nitro group.

Materials:

  • 5-Nitroindoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 5-nitroindoline (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M), add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-nitroindoline-1-carboxylate as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of tert-butyl 5-nitroindoline-1-carboxylate using catalytic hydrogenation with palladium on carbon (Pd/C). This method is generally clean and high-yielding.

Materials:

  • tert-Butyl 5-nitroindoline-1-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filtration aid

  • Reaction flask suitable for hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a hydrogenation flask, dissolve tert-butyl 5-nitroindoline-1-carboxylate (1.0 eq) in ethanol (approximately 0.05-0.1 M).

  • Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.

  • Seal the flask, and evacuate and backfill with hydrogen gas (H₂) three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for use in subsequent steps without further purification. If necessary, it can be purified by flash chromatography.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis. Please note that yields are representative and may vary depending on the reaction scale and specific conditions.

StepReactantReagentsSolventTemp. (°C)Time (h)ProductYield (%)
15-NitroindolineBoc₂O (1.1 eq), TEA (1.2 eq), DMAP (0.1 eq)DCMRT12-24tert-Butyl 5-nitroindoline-1-carboxylate~90-95
2tert-Butyl 5-nitroindoline-1-carboxylate10% Pd/C (5-10 mol%), H₂ (1 atm)EtOHRT2-6This compound>95

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis protocol.

Synthesis_Workflow cluster_step1 cluster_step2 Start 5-Nitroindoline Intermediate tert-Butyl 5-nitroindoline-1-carboxylate Start->Intermediate Step 1: Boc Protection Step1_reagents Boc₂O, TEA, DMAP DCM, RT Final_Product This compound Intermediate->Final_Product Step 2: Nitro Reduction Step2_reagents 10% Pd/C, H₂ EtOH, RT

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound from 5-nitroindoline. The procedure is suitable for laboratory-scale synthesis and can be adapted for larger quantities. The high yields and clean transformations make this a valuable method for obtaining this important intermediate for drug discovery and development programs.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoindoline-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The introduction of an amino group at the 5-position of the indoline scaffold provides a crucial handle for further functionalization. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the C-N bond required for this synthesis. This reaction offers a significant advantage over classical methods, which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This document provides detailed application notes and a representative experimental protocol for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Reaction Principle

The synthesis of this compound is achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a suitable base and a phosphine ligand.[1] In this specific application, the starting material is tert-butyl 5-bromoindoline-1-carboxylate, which is coupled with an ammonia equivalent or ammonia itself. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination to produce aryl amines, based on general literature procedures. These parameters can be used as a starting point for the optimization of the synthesis of this compound.

ParameterTypical RangeNotes
Starting Material tert-butyl 5-bromoindoline-1-carboxylateCommercially available or can be synthesized.
Amine Source Ammonia, Benzophenone imine, LHMDSDirect use of ammonia can be challenging; ammonia surrogates are often employed.[1]
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol %
Ligand Xantphos, BINAP, RuPhos, XPhos1.1-1.5 equivalents relative to Palladium
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.5 equivalents
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated
Temperature 80-120 °CReaction progress should be monitored.
Reaction Time 12-24 hoursDependent on substrate and catalyst system.
Yield 70-95%Highly dependent on optimized conditions.

Experimental Protocol

This protocol describes a representative procedure for the palladium-catalyzed synthesis of this compound using benzophenone imine as an ammonia surrogate.

Materials:

  • tert-Butyl 5-bromoindoline-1-carboxylate

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 5-bromoindoline-1-carboxylate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv) and sodium tert-butoxide (1.5 equiv).

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis of the Imine: Upon completion of the coupling reaction, the mixture is cooled to room temperature. A solution of 2 M hydrochloric acid is added, and the mixture is stirred vigorously for 1 hour to hydrolyze the intermediate imine.

  • Work-up: The reaction mixture is then neutralized by the careful addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Buchwald_Hartwig_Amination_Workflow Start Start Setup Reaction Setup: - tert-Butyl 5-bromoindoline-1-carboxylate - Pd₂(dba)₃ - Xantphos Start->Setup Reagents Reagent Addition: - Anhydrous Toluene - Benzophenone Imine - NaOtBu Setup->Reagents Reaction Reaction: - Heat to 100°C - Stir for 12-24h Reagents->Reaction Hydrolysis Imine Hydrolysis: - Cool to RT - Add 2M HCl Reaction->Hydrolysis Workup Aqueous Work-up: - Neutralize with NaHCO₃ - Extract with Ethyl Acetate - Wash and Dry Hydrolysis->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br l1 Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord R-NH₂ l2 Ligand Exchange RedElim Reductive Elimination Complex AmineCoord->RedElim Base, -H⁺ l3 Deprotonation RedElim->Pd0 Ar-NHR l4 Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Step-by-Step Guide to Boc Protection of 5-Aminoindoline: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of amine functional groups is a cornerstone of multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed, step-by-step protocol for the Boc protection of 5-aminoindoline, a valuable building block in medicinal chemistry.

This guide outlines the necessary reagents, reaction conditions, and purification methods to obtain tert-butyl 5-aminoindoline-1-carboxylate with high yield and purity. The protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Experimental Protocol: Synthesis of this compound

This protocol details a standard procedure for the N-tert-butoxycarbonylation of 5-aminoindoline using di-tert-butyl dicarbonate (Boc anhydride).

Materials and Equipment:

  • 5-aminoindoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-aminoindoline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10-20 mL per gram of amine).[3]

  • Addition of Base: To the stirred solution, add a base such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.[2][3]

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.[3] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (5-aminoindoline) and the appearance of the product spot. The reaction is typically complete within 2 to 12 hours.[4]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the Boc protection of 5-aminoindoline.

ParameterValueReference
Reagents
5-Aminoindoline1.0 equiv-
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 equiv[3]
Base (e.g., Triethylamine)1.2 - 1.5 equiv[3]
Reaction Conditions
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)[2]
TemperatureRoom Temperature[3]
Reaction Time2 - 12 hours[4]
Product Characterization (Expected)
Molecular FormulaC₁₃H₁₈N₂O₂-
Molecular Weight234.29 g/mol -
AppearanceOff-white to light brown solid-
Expected ¹H NMR (CDCl₃, δ ppm)~7.0-7.5 (aromatic H), ~3.6 (t, 2H), ~3.0 (t, 2H), ~1.5 (s, 9H)[6]
Expected ¹³C NMR (CDCl₃, δ ppm)~154 (C=O), ~140-150 (aromatic C), ~110-130 (aromatic C), ~80 (C(CH₃)₃), ~50 (CH₂), ~30 (CH₂), ~28 (C(CH₃)₃)[6]
Expected IR (cm⁻¹)~3350 (N-H stretch), ~1690 (C=O stretch, carbamate)-
Expected Mass Spec (m/z)[M+H]⁺ = 235.14-
Yield
Expected Yield> 90%[3][5]

Visualizing the Workflow and Reaction

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 5-aminoindoline in DCM/THF start->dissolve add_base Add Triethylamine dissolve->add_base add_boc Add (Boc)₂O Solution stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM/EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the Boc protection of 5-aminoindoline.

reaction_scheme reactant1 5-Aminoindoline plus1 + reactant2 (Boc)₂O arrow Triethylamine (TEA) DCM or THF, RT product This compound cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Reaction scheme for the Boc protection of 5-aminoindoline.

References

Application Notes and Protocols: Synthesis of Dual 5-LOX/sEH Inhibitors Using Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concomitant inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) presents a promising therapeutic strategy for managing inflammation.[1][2][3] The 5-LOX pathway is a key player in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.[4][5][6] Conversely, sEH degrades anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs).[1][2] Dual inhibition, therefore, offers a synergistic anti-inflammatory effect by blocking a pro-inflammatory pathway while simultaneously preserving anti-inflammatory mediators.[1][2]

This document provides detailed application notes and protocols for the synthesis and evaluation of indoline-based dual 5-LOX/sEH inhibitors, utilizing Tert-butyl 5-aminoindoline-1-carboxylate as a key intermediate. The indoline scaffold has been identified as a promising framework for the development of potent dual inhibitors.[7][8]

Signaling Pathways of 5-LOX and sEH

The arachidonic acid cascade is a central pathway in the inflammatory response. As depicted below, 5-LOX and sEH represent two critical enzymatic checkpoints within this cascade.

Signaling_Pathways Arachidonic_Acid Arachidonic Acid P450 Cytochrome P450 Epoxygenase Arachidonic_Acid->P450 Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) P450->EETs Leukotrienes Leukotrienes (LTs) (Pro-inflammatory) Five_LOX->Leukotrienes sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Dual_Inhibitor Dual 5-LOX/sEH Inhibitor Dual_Inhibitor->Five_LOX Dual_Inhibitor->sEH

Figure 1: Simplified signaling pathways of 5-LOX and sEH.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the dual 5-LOX/sEH inhibitors is outlined below. This process begins with the chemical synthesis of the target compounds, followed by in vitro enzymatic assays to determine their inhibitory potency.

Experimental_Workflow Synthesis Chemical Synthesis of Indoline-based Inhibitors Purification Purification and Characterization (NMR, MS) Synthesis->Purification sEH_Assay sEH Inhibition Assay (Fluorometric) Purification->sEH_Assay Five_LOX_Assay 5-LOX Inhibition Assay (Spectrophotometric) Purification->Five_LOX_Assay Data_Analysis Data Analysis (IC50 Determination) sEH_Assay->Data_Analysis Five_LOX_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Figure 2: Experimental workflow for inhibitor synthesis and evaluation.

Synthetic Protocol

The synthesis of the indoline-based dual 5-LOX/sEH inhibitors starts from 5-nitroindoline, which is converted to the key intermediate, this compound. This intermediate is then further functionalized. A representative synthetic scheme is provided below.

Synthetic_Route Start 5-Nitroindoline Intermediate1 Tert-butyl 5-nitroindoline-1-carboxylate Start->Intermediate1 (Boc)2O, Et3N, DCM Intermediate2 Tert-butyl 5-aminoindoline-1-carboxylate Intermediate1->Intermediate2 H2, Pd/C, MeOH Intermediate3 Urea Intermediate Intermediate2->Intermediate3 Isocyanate, DCM Final_Product Dual 5-LOX/sEH Inhibitor Intermediate3->Final_Product Deprotection/Functionalization

References

Application Notes and Protocols: Reactions of Tert-butyl 5-aminoindoline-1-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoindoline-1-carboxylate is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse array of biologically active compounds. The presence of a nucleophilic secondary amine at the 5-position, coupled with the Boc-protected indoline nitrogen, allows for selective functionalization, making it a valuable scaffold in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, including acylation, sulfonylation, alkylation, urea/thiourea formation, and reductive amination.

General Reaction Scheme

The primary amino group at the C-5 position of this compound serves as the main site of nucleophilic attack on various electrophiles, leading to the formation of a wide range of functionalized indoline derivatives. The general transformation is depicted below:

General Reaction Scheme General Reaction of this compound reactant This compound product Functionalized Indoline Derivative reactant->product Base, Solvent electrophile Electrophile (E+) electrophile->product

Caption: General reaction of this compound.

Key Reactions and Experimental Protocols

This section details the experimental procedures for the reaction of this compound with several classes of electrophiles.

N-Acylation

N-acylation of the 5-amino group is a common transformation used to introduce amide functionalities, which are prevalent in many pharmaceutical agents. This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: Synthesis of Tert-butyl 5-acetamidoindoline-1-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution and stir for 10 minutes.

    • Slowly add acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

N-Sulfonylation

Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities. The synthesis involves the reaction of the aminoindoline with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of Tert-butyl 5-(phenylsulfonamido)indoline-1-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add pyridine to the solution.

    • Cool the mixture to 0 °C.

    • Add benzenesulfonyl chloride portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography.

N-Alkylation

Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation. However, under controlled conditions, mono-alkylation can be achieved. Reductive amination offers a more controlled and widely used alternative for introducing alkyl groups.

Experimental Protocol (Direct Alkylation): Synthesis of Tert-butyl 5-(benzylamino)indoline-1-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.0 eq)

    • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.2 eq)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF) (Anhydrous)

  • Procedure:

    • To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

    • Add benzyl bromide and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Urea and Thiourea Formation

The reaction with isocyanates and isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. These functional groups are important hydrogen bond donors and acceptors and are often found in enzyme inhibitors.

Experimental Protocol: Synthesis of Tert-butyl 5-(3-phenylureido)indoline-1-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Phenyl isocyanate (1.05 eq)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Dissolve this compound in anhydrous THF.

    • Add phenyl isocyanate dropwise at room temperature.

    • Stir the reaction mixture for 1-3 hours. The product often precipitates from the solution.

    • Monitor the reaction by TLC.

    • If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether.

    • If no precipitate forms, concentrate the solvent and purify by crystallization or column chromatography.

Reductive Amination

Reductive amination is a highly efficient and controlled method for N-alkylation. It involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by reduction to the corresponding amine.

Experimental Protocol: Synthesis of Tert-butyl 5-(benzylamino)indoline-1-carboxylate via Reductive Amination

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (catalytic amount, if needed)

  • Procedure:

    • To a solution of this compound in DCE, add benzaldehyde.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the derivatization of this compound with various electrophiles.

Reaction TypeElectrophileBase/ReagentSolventTime (h)Temp (°C)Yield (%)
N-Acylation Acetyl chlorideEt3NDCM3RT95
Benzoyl chloridePyridineDCM12RT92
N-Sulfonylation p-Toluenesulfonyl chloridePyridineDCM16RT88
Methanesulfonyl chlorideEt3NDCM40 to RT90
N-Alkylation Benzyl bromideK2CO3MeCN12Reflux75
Urea Formation Phenyl isocyanate-THF2RT98
n-Butyl isocyanate-DCM3RT96
Thiourea Formation Phenyl isothiocyanate-THF65094
Reductive Amination BenzaldehydeNaBH(OAc)3DCE18RT85
AcetoneNaBH3CNMeOH24RT80

Visualizations

Experimental Workflow for Parallel Synthesis

For high-throughput screening and the generation of compound libraries, a parallel synthesis approach is often employed. The following diagram illustrates a typical workflow for the derivatization of this compound with a variety of electrophiles in a multi-well plate format.

Parallel Synthesis Workflow Workflow for Parallel Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage start Dispense Tert-butyl 5-aminoindoline-1-carboxylate solution to wells add_electrophiles Add diverse electrophile solutions (acyl chlorides, sulfonyl chlorides, etc.) start->add_electrophiles add_base Add base solution add_electrophiles->add_base react Incubate with shaking (controlled temperature) add_base->react quench Quench reactions react->quench extract Liquid-liquid or solid-phase extraction quench->extract purify Parallel purification (e.g., preparative HPLC) extract->purify analyze QC analysis (LC-MS) purify->analyze store Store compound library analyze->store

Caption: Workflow for parallel derivatization of an amine library.

Signaling Pathway Context (Hypothetical)

Derivatives of this compound are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, a synthesized derivative might target a kinase within a cancer-related pathway.

Signaling Pathway Inhibition Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Indoline Derivative (Synthesized Compound) Inhibitor->KinaseB

Caption: Inhibition of a kinase cascade by a synthesized derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized indoline derivatives. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry to effectively utilize this building block in the development of novel bioactive molecules. The straightforward and high-yielding nature of these reactions makes this scaffold particularly attractive for the construction of compound libraries for high-throughput screening.

Application Notes and Protocols for N-acylation of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The selective acylation of the 5-amino group is a crucial step in the development of novel therapeutics, including inhibitors of enzymes such as 5-lipoxygenase and compounds with antibacterial or anticancer properties.[1][2][3][4] This document outlines two primary methods for this transformation: acylation using acyl chlorides and amide coupling with carboxylic acids using HATU as a coupling agent.

Data Presentation: Comparison of N-Acylation Conditions

The following tables summarize typical reaction conditions for the N-acylation of aromatic amines, which are applicable to this compound.

Table 1: N-Acylation using Acyl Chlorides

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Acetyl chloridePyridine or TriethylamineDichloromethane (DCM)0 to RT1 - 385 - 95[5][6]
Benzoyl chloridePyridine or TriethylamineDichloromethane (DCM)0 to RT2 - 480 - 90[5][7]
Propionyl chlorideN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to RT1 - 382 - 92[7]
Chloroacetyl chloridePyridineChloroform0 to RT2~80[8]

Table 2: N-Acylation using Carboxylic Acids and Coupling Agents

Carboxylic AcidCoupling AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Acetic AcidHATUDIPEA or Triethylamine (TEA)DMF or ACNRoom Temperature1 - 1855 - 88+[9][10][11]
Propionic AcidHATUDIPEADMFRoom Temperature2 - 6High[9][11]
Benzoic AcidHATUDIPEADMFRoom Temperature2 - 6High[9][11]

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride

This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a tertiary amine base.[5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification and Characterization: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-acylated product.

Protocol 2: N-Acylation using Carboxylic Acid and HATU

This protocol provides a procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent.[9][10][11][12]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1N HCl or saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Work under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred solution of the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (DMF or ACN), add the non-nucleophilic base such as DIPEA (2.0 equivalents).[12]

  • Add HATU (1.1 equivalents) to the mixture.

  • Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.[12]

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the substrates.[12]

  • Work-up and Purification: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting material by silica gel column chromatography to provide the pure N-acylated product.

Visualizations

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening & Development Start tert-Butyl 5-aminoindoline-1-carboxylate Acylation N-Acylation Reaction (Protocol 1 or 2) Start->Acylation Acylating Agent + Base/Coupling Agent Library Library of N-Acylated Indoline Derivatives Acylation->Library Screening High-Throughput Screening (HTS) Library->Screening Compound Submission Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Workflow for the synthesis and development of novel drug candidates from N-acylated indoline derivatives.

The above diagram illustrates a typical workflow in drug discovery, starting from the chemical synthesis of a library of N-acylated indoline derivatives using the protocols described. These compounds are then subjected to high-throughput screening to identify "hits" with desired biological activity. Promising hits undergo lead optimization through structure-activity relationship (SAR) studies, followed by preclinical evaluation. This process highlights the importance of efficient and versatile chemical synthesis in the early stages of drug development.[3][4]

References

Application Notes and Protocols for the Use of Tert-butyl 5-aminoindoline-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tert-butyl 5-aminoindoline-1-carboxylate in solid-phase synthesis (SPS). This versatile building block, featuring a Boc-protected indoline scaffold with a free amino group, is a valuable component for the generation of diverse compound libraries, including peptidomimetics and other complex organic molecules. The protocols outlined below are based on established solid-phase synthesis principles and can be adapted for various research and drug discovery applications.

Introduction to this compound in Solid-Phase Synthesis

This compound serves as a key bifunctional scaffold. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection of the indoline nitrogen, compatible with standard Boc- and Fmoc-based solid-phase strategies. The free 5-amino group offers a reactive handle for the attachment to a solid support or for further diversification, making it an ideal starting point for the construction of combinatorial libraries. The rigid indoline core can impart valuable conformational constraints to the final molecules, a desirable feature in the design of bioactive compounds.

Key Applications

  • Peptidomimetic Synthesis: Incorporation of the indoline scaffold into peptide chains can introduce turns and bends, mimicking natural peptide secondary structures and enhancing metabolic stability.

  • Combinatorial Library Synthesis: The 5-amino group allows for the attachment to various resin linkers, enabling the synthesis of large and diverse libraries of indoline-based compounds through subsequent chemical transformations.

  • Scaffold Decoration: Following attachment to the solid support, the indoline ring can be further functionalized at various positions to create a wide array of substituted analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase synthesis. Optimization of reaction times and reagent equivalents may be necessary depending on the specific resin, linker, and subsequent building blocks used.

Resin Selection and Loading

The choice of resin and linker is critical for the successful solid-phase synthesis. For attaching this compound via its 5-amino group, resins with linkers that react with amines are suitable. A common choice is a resin pre-loaded with a cleavable linker that can be activated for amine coupling.

Protocol 3.1.1: Loading onto 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the indoline scaffold onto a highly acid-labile resin, which allows for the release of the product under mild acidic conditions, keeping the Boc group intact if desired.

StepReagent/SolventProcedureTime
1Dichloromethane (DCM)Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel.30 min
2This compound, Diisopropylethylamine (DIPEA), DCMDissolve this compound (2 eq.) and DIPEA (4 eq.) in DCM.10 min
3-Add the solution from step 2 to the swollen resin.-
4-Agitate the mixture at room temperature.2-4 h
5DCM, Methanol (MeOH), DIPEATo cap unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1).30 min
6DCM, N,N-Dimethylformamide (DMF)Wash the resin sequentially with DCM and DMF.-
7-Dry the resin under vacuum.-

dot

G Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell 1 Couple Couple to Resin Swell->Couple 2 Indoline Tert-butyl 5-aminoindoline-1-carboxylate + DIPEA in DCM Indoline->Couple Cap Cap with DCM/MeOH/DIPEA Couple->Cap 3 Wash Wash with DCM and DMF Cap->Wash 4 Dry Dry Resin Wash->Dry 5 LoadedResin Loaded Resin Dry->LoadedResin

Caption: Workflow for loading onto 2-chlorotrityl chloride resin.

Boc Deprotection

Once the scaffold is attached to the resin, the Boc protecting group on the indoline nitrogen can be removed to allow for further functionalization at this position.

Protocol 3.2.1: Boc Deprotection with Trifluoroacetic Acid (TFA)

StepReagent/SolventProcedureTime
1Dichloromethane (DCM)Swell the loaded resin in DCM.15 min
220-50% TFA in DCMTreat the resin with a solution of TFA in DCM.30 min
3DCMWash the resin thoroughly with DCM.-
410% DIPEA in DCMNeutralize the resin with a solution of DIPEA in DCM.10 min
5DCM, N,N-Dimethylformamide (DMF)Wash the resin sequentially with DCM and DMF.-

dot

G LoadedResin Boc-Protected Loaded Resin Swell Swell in DCM LoadedResin->Swell 1 Deprotect Treat with 20-50% TFA in DCM Swell->Deprotect 2 Wash1 Wash with DCM Deprotect->Wash1 3 Neutralize Neutralize with 10% DIPEA in DCM Wash1->Neutralize 4 Wash2 Wash with DCM and DMF Neutralize->Wash2 5 DeprotectedResin Deprotected Resin Wash2->DeprotectedResin

Caption: Workflow for Boc deprotection.

Elongation of the Peptide Chain or Scaffold Decoration

Following Boc deprotection, the free secondary amine of the indoline can be coupled with an activated amino acid or another building block.

Protocol 3.3.1: Coupling of a Boc-Protected Amino Acid

StepReagent/SolventProcedureTime
1Boc-amino acid, HBTU, HOBt, DIPEA, DMFPrepare a pre-activated solution of the Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.10 min
2-Add the activated amino acid solution to the deprotected resin.-
3-Agitate the mixture at room temperature.2-4 h
4DMF, DCMWash the resin sequentially with DMF and DCM.-
5-Perform a Kaiser test to confirm the completion of the coupling (optional).-
Cleavage from the Resin

The final step is the cleavage of the synthesized molecule from the solid support. The cleavage cocktail will depend on the resin linker and any side-chain protecting groups present on the molecule.

Protocol 3.4.1: Cleavage from 2-Chlorotrityl Chloride Resin (Mild Conditions)

StepReagent/SolventProcedureTime
1Dichloromethane (DCM)Swell the resin in DCM.15 min
2Acetic acid/Trifluoroethanol/DCM (1:1:8)Treat the resin with the cleavage cocktail.2 h
3-Filter the resin and collect the filtrate.-
4DCMWash the resin with additional DCM.-
5-Combine the filtrates and evaporate the solvent under reduced pressure.-

Protocol 3.4.2: Cleavage with TFA (Standard Conditions for many linkers)

StepReagent/SolventProcedureTime
1Dichloromethane (DCM)Swell the resin in DCM.15 min
2TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)Treat the resin with the cleavage cocktail.2-3 h
3-Filter the resin and collect the filtrate.-
4TFAWash the resin with additional TFA.-
5Cold diethyl etherPrecipitate the crude product by adding the combined filtrate to cold diethyl ether.-
6-Centrifuge and wash the pellet with cold diethyl ether.-
7-Dry the crude product under vacuum.-

dot

G Start Final Peptide on Resin Swell Swell Resin in DCM Start->Swell Cleavage Add Cleavage Cocktail (e.g., TFA/H₂O/TIS) Swell->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Wash Wash Resin Filter->Wash Combine Combine Filtrates Wash->Combine Precipitate Precipitate with Cold Diethyl Ether Combine->Precipitate Isolate Isolate and Dry Crude Product Precipitate->Isolate End Purified Product Isolate->End

Caption: General workflow for cleavage and product isolation.

Quantitative Data Summary

Due to the limited availability of published data specifically for the solid-phase synthesis using this compound, the following table provides typical, illustrative data based on general Boc-SPPS protocols and experience with similar building blocks. Actual results may vary.

Table 1: Illustrative Reaction Parameters and Expected Outcomes

StepParameterTypical Value/RangeExpected Outcome/Purity
Resin Loading Loading Efficiency0.4 - 0.8 mmol/g> 90% loading
Boc Deprotection Deprotection Efficiency> 99%Complete removal of Boc group
Coupling Coupling Efficiency95 - 99%High coupling yield, monitor with Kaiser test
Cleavage Crude Product Yield70 - 90%Dependent on sequence and cleavage conditions
Final Purity Purity after HPLC> 95%High purity achievable after purification

Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis. The protocols provided herein offer a solid foundation for its successful incorporation into a variety of molecular scaffolds. While the provided quantitative data is illustrative, these protocols, when combined with careful monitoring and optimization, will enable researchers to efficiently synthesize novel indoline-containing compounds for a wide range of applications in drug discovery and chemical biology.

Application Notes and Protocols: Coupling Reactions with Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl 5-aminoindoline-1-carboxylate is a versatile building block in medicinal chemistry and drug discovery. Its indoline core is a privileged scaffold found in numerous biologically active compounds, and the presence of a Boc-protected nitrogen and a primary aromatic amine allows for selective functionalization at distinct positions. This document provides detailed protocols for common and essential coupling reactions involving the 5-amino group, namely amide bond formation and Buchwald-Hartwig amination. These reactions are fundamental for generating libraries of novel compounds for structure-activity relationship (SAR) studies.

Amide Coupling: Acylation of the 5-Amino Group

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[1] The free amino group of this compound can be readily acylated with a variety of carboxylic acid derivatives (such as acyl chlorides or activated esters) or directly with carboxylic acids using coupling agents.

General Reaction Scheme

Amide_Coupling cluster_reagents Reagents cluster_product Product Indoline This compound Reagents Base (e.g., Et3N, DIPEA) Coupling Agent (e.g., HATU, EDC) Solvent (e.g., DCM, DMF) AcidChloride Acyl Halide (R-CO-X) or Carboxylic Acid (R-COOH) Product N-Acylated Indoline Derivative Reagents->Product Reaction Buchwald_Hartwig Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(L)n-X Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L)n(R'2NH)]+X- OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(L)n-NR'2 Amine_Complex->Amido_Complex Deprotonation Product Ar-NR'2 Amido_Complex->Product Reductive Elimination Base_H [Base-H]+X- Product->Pd0 React1 Ar-X React1->OA_Complex React2 R'2NH React2->Amine_Complex Base Base Base->Amine_Complex

References

Application Notes and Protocols for the Synthesis of Substituted Diaminoindoles from Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of substituted diaminoindoles, valuable scaffolds in medicinal chemistry, utilizing Tert-butyl 5-aminoindoline-1-carboxylate as a key starting material. This document outlines a multi-step synthetic pathway involving nitration, aromatization, reduction, and subsequent derivatization. Detailed experimental protocols for each key transformation are provided, along with quantitative data summarized for clarity. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key reaction pathways, facilitating a deeper understanding of the chemical processes involved.

Introduction

Diaminoindoles are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their presence in a wide range of biologically active molecules. Their unique structural framework allows for diverse functionalization, making them attractive scaffolds for the development of novel therapeutic agents. This document details a synthetic route to access these important molecules starting from the commercially available this compound. The strategy involves the introduction of a second amino functionality via a nitro group, followed by aromatization and reduction. Furthermore, protocols for the substitution of the resulting diaminoindole core are presented, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The overall synthetic pathway from this compound to substituted diaminoindoles is depicted below. The strategy hinges on a sequence of reliable and well-documented organic transformations.

G A This compound B Nitration A->B e.g., HNO₃, H₂SO₄ C Tert-butyl 5-amino-7-nitroindoline-1-carboxylate B->C D Aromatization (Oxidation) C->D e.g., MnO₂, DDQ E Tert-butyl 5-amino-7-nitroindole-1-carboxylate D->E F Reduction E->F e.g., H₂, Pd/C or SnCl₂ G Tert-butyl 5,7-diaminoindole-1-carboxylate F->G H N-Arylation / N-Alkylation G->H e.g., Buchwald-Hartwig Coupling I Substituted Tert-butyl 5,7-diaminoindole-1-carboxylate H->I J Boc Deprotection I->J e.g., TFA, HCl K Substituted 5,7-diaminoindole J->K

Caption: Synthetic workflow for substituted diaminoindoles.

Experimental Protocols

Synthesis of Tert-butyl 5-amino-7-nitroindoline-1-carboxylate (C)

This protocol describes the regioselective nitration of this compound. The electron-donating amino group directs the electrophilic nitration to the ortho position (C7).

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Tert-butyl 5-amino-7-nitroindoline-1-carboxylate.

Synthesis of Tert-butyl 5-amino-7-nitroindole-1-carboxylate (E)

This protocol details the aromatization of the indoline ring to an indole using an oxidizing agent.

Materials:

  • Tert-butyl 5-amino-7-nitroindoline-1-carboxylate

  • Manganese Dioxide (MnO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene or Dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of Tert-butyl 5-amino-7-nitroindoline-1-carboxylate (1.0 eq) in toluene, add activated manganese dioxide (10 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield Tert-butyl 5-amino-7-nitroindole-1-carboxylate.

Synthesis of Tert-butyl 5,7-diaminoindole-1-carboxylate (G)

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • Tert-butyl 5-amino-7-nitroindole-1-carboxylate

  • Palladium on Carbon (10% Pd/C) or Tin(II) Chloride (SnCl₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂) or Hydrochloric Acid (HCl)

  • Sodium Bicarbonate Solution

Procedure (using H₂/Pd-C):

  • Dissolve Tert-butyl 5-amino-7-nitroindole-1-carboxylate (1.0 eq) in methanol.

  • Add 10% Palladium on Carbon (0.1 eq) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain Tert-butyl 5,7-diaminoindole-1-carboxylate, which can often be used in the next step without further purification.

Synthesis of Substituted Tert-butyl 5,7-diaminoindole-1-carboxylate (I)

This protocol provides a general procedure for the N-arylation of the diaminoindole using the Buchwald-Hartwig amination.[1]

Materials:

  • Tert-butyl 5,7-diaminoindole-1-carboxylate

  • Aryl Halide (e.g., Aryl Bromide)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous Toluene

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Tert-butyl 5,7-diaminoindole-1-carboxylate (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)-X(L₂) OA->ArPdX LA Ligand Association (Amine) ArPdX->LA + Amine ArPdAmine Ar-Pd(II)-Amine(L₂) LA->ArPdAmine RE Reductive Elimination ArPdAmine->RE - HX Base Base RE->Pd0 Product Ar-Amine RE->Product Base->ArPdAmine Deprotonation

Caption: Buchwald-Hartwig amination cycle.

Boc Deprotection to Yield Substituted 5,7-diaminoindole (K)

This protocol describes the removal of the N-Boc protecting group under acidic conditions.[2][3]

Materials:

  • Substituted Tert-butyl 5,7-diaminoindole-1-carboxylate

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Dissolve the substituted Tert-butyl 5,7-diaminoindole-1-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) or a 4M solution of HCl in dioxane (10 eq) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the deprotection by TLC.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as needed.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of a model substituted diaminoindole. Actual yields may vary depending on the specific substrates and reaction conditions used.

StepStarting MaterialProductReagentsTypical Yield (%)
Nitration This compoundTert-butyl 5-amino-7-nitroindoline-1-carboxylateHNO₃, H₂SO₄60-75
Aromatization Tert-butyl 5-amino-7-nitroindoline-1-carboxylateTert-butyl 5-amino-7-nitroindole-1-carboxylateMnO₂70-85
Reduction Tert-butyl 5-amino-7-nitroindole-1-carboxylateTert-butyl 5,7-diaminoindole-1-carboxylateH₂, Pd/C85-95
N-Arylation Tert-butyl 5,7-diaminoindole-1-carboxylateSubstituted Tert-butyl 5,7-diaminoindole-1-carboxylateAryl Bromide, Pd₂(dba)₃, XPhos, NaOtBu50-80
Boc Deprotection Substituted Tert-butyl 5,7-diaminoindole-1-carboxylateSubstituted 5,7-diaminoindoleTFA>90

Conclusion

The synthetic route detailed in these application notes provides a reliable and adaptable method for the preparation of substituted diaminoindoles from this compound. The protocols are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The ability to introduce a wide range of substituents through N-arylation and other derivatization reactions makes this methodology a valuable tool for medicinal chemists and researchers in the field of drug discovery. The provided data and visual aids are intended to support the successful execution of these synthetic procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 5-aminoindoline-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method involves a two-step process:

  • Nitration: Electrophilic nitration of commercially available Tert-butyl indoline-1-carboxylate to introduce a nitro group at the 5-position of the indoline ring, yielding Tert-butyl 5-nitroindoline-1-carboxylate.

  • Reduction: Subsequent reduction of the nitro group to an amino group via catalytic hydrogenation to produce the final product, this compound.

Q2: Why is the yield of my nitration step low?

A2: Low yields in the nitration of Boc-indoline are often attributed to a few key factors:

  • Polymerization: Indole and its derivatives are susceptible to acid-catalyzed polymerization, which can be a significant side reaction when using strong acids.[1]

  • Formation of Regioisomers: While the 5-nitro isomer is typically the major product due to the directing effect of the Boc-protected nitrogen, other isomers (e.g., 3-nitro, 6-nitro) can also form, complicating purification and reducing the yield of the desired product.[1]

  • Harsh Reaction Conditions: Using overly aggressive nitrating agents or high temperatures can lead to degradation of the starting material and the formation of unwanted byproducts.[1]

Q3: My catalytic hydrogenation of the nitro-intermediate is sluggish or incomplete. What are the possible reasons?

A3: Several factors can impede the reduction of the nitro group:

  • Catalyst Inactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvents. The catalyst may also lose activity over time.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter for the reaction to proceed efficiently.

  • Poor Mass Transfer: Inefficient stirring or poor solubility of the substrate can limit the contact between the substrate, catalyst, and hydrogen.

  • Presence of Inhibitors: Certain functional groups or impurities can inhibit the catalytic activity.

Q4: Is the Boc protecting group stable during the nitration and reduction steps?

A4: The Tert-butyloxycarbonyl (Boc) protecting group is generally stable under the conditions used for nitration and catalytic hydrogenation. However, it is sensitive to strong acids. Care must be taken during the nitration step to avoid conditions that could lead to its cleavage. Catalytic hydrogenation is a neutral process and typically does not affect the Boc group.

Troubleshooting Guide

Issue 1: Low Yield in the Nitration of Tert-butyl indoline-1-carboxylate
Potential Cause Troubleshooting Suggestion
Acid-catalyzed polymerization Use milder nitrating agents such as acetyl nitrate or benzoyl nitrate instead of a mixture of nitric and sulfuric acid.[1] Perform the reaction at low temperatures (e.g., 0 to -20 °C) to minimize side reactions.
Formation of multiple nitro-isomers Employ N-protection, such as the Boc group already present, which helps direct nitration to the 5-position.[1] Control the reaction temperature and the rate of addition of the nitrating agent to improve regioselectivity.
Degradation of starting material Ensure the use of high-purity starting materials and anhydrous solvents. Monitor the reaction progress closely using TLC to avoid prolonged reaction times.
Issue 2: Incomplete Reduction of Tert-butyl 5-nitroindoline-1-carboxylate
Potential Cause Troubleshooting Suggestion
Catalyst deactivation Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. Consider using a higher catalyst loading.
Low hydrogen pressure Increase the hydrogen pressure according to established protocols for similar reductions. Ensure the reaction vessel is properly sealed and pressurized.
Inefficient mixing Increase the stirring speed to ensure good suspension of the catalyst and efficient gas-liquid mixing.
Reaction stalling If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst may help to drive the reaction to completion.
Issue 3: Difficult Purification of the Final Product
Potential Cause Troubleshooting Suggestion
Presence of polar impurities Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation.
Product is an oil If the product is obtained as an oil, try to induce crystallization by dissolving it in a minimal amount of a suitable solvent and then adding a non-polar solvent in which it is insoluble. Seeding with a small crystal of the pure product can also be effective.
Contamination with residual catalyst After the hydrogenation, ensure the catalyst is completely removed by filtration through a pad of Celite.

Experimental Protocols

Key Experiment 1: Synthesis of Tert-butyl 5-nitroindoline-1-carboxylate

A general procedure for the nitration of an N-Boc protected indole derivative involves the use of a mild nitrating agent in a suitable solvent at low temperatures.

Example Protocol:

To a solution of Tert-butyl indoline-1-carboxylate in an inert solvent like dichloromethane, a pre-mixed solution of a nitrating agent (e.g., fuming nitric acid in acetic anhydride, or a nitrate salt with an acid anhydride) is added dropwise at a controlled low temperature (e.g., 0 °C). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Key Experiment 2: Synthesis of this compound via Catalytic Hydrogenation

Example Protocol:

Tert-butyl 5-nitroindoline-1-carboxylate is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a pressurized hydrogenation apparatus) and stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary. A general procedure for a similar compound, tert-butyl 5-aminoisoindoline-2-carboxylate, involves hydrogenation at room temperature for 15 hours using a palladium/carbon catalyst in anhydrous ethanol, resulting in a near-quantitative yield.[2]

Data Summary

Table 1: Comparison of Nitrating Agents for Indole Nitration

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0 °C to rtInexpensive and readily availableHarsh conditions, can lead to polymerization and low regioselectivity[1]
Acetyl Nitrate Low temperatureMilder than mixed acids, better controlCan be unstable
Benzoyl Nitrate Low temperatureMilder, often gives cleaner reactionsReagent needs to be prepared
NH₄NO₃ / (CF₃CO)₂O 0-5 °CNon-acidic, high regioselectivity for some indolesMore expensive reagents

Table 2: Influence of Catalyst on the Reduction of Aromatic Nitro Compounds

CatalystTypical Loading (wt%)AdvantagesDisadvantages
Pd/C 5 - 10Highly active, versatile, works under mild conditionsCan be sensitive to catalyst poisons
Raney Nickel 10 - 20Less expensive than Palladium, effective for many reductionsOften requires higher temperatures and pressures, pyrophoric
PtO₂ (Adam's catalyst) 1 - 5Very active, can be used in acidic or neutral conditionsMore expensive than Pd/C

Visualizations

Synthesis_Pathway Start Tert-butyl indoline-1-carboxylate Nitro Tert-butyl 5-nitroindoline-1-carboxylate Start->Nitro Nitration (e.g., HNO₃/Ac₂O) Amino Tert-butyl 5-aminoindoline-1-carboxylate Nitro->Amino Catalytic Hydrogenation (e.g., H₂/Pd-C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckNitration Check Nitration Step Start->CheckNitration CheckReduction Check Reduction Step Start->CheckReduction Polymerization Polymerization? CheckNitration->Polymerization Isomers Multiple Isomers? CheckNitration->Isomers IncompleteReduction Incomplete Reduction? CheckReduction->IncompleteReduction CatalystIssue Catalyst Inactivation? CheckReduction->CatalystIssue solution1 Use milder nitrating agent Lower reaction temperature Polymerization->solution1 Yes solution2 Optimize temperature control Purify via chromatography Isomers->solution2 Yes solution3 Increase H₂ pressure Improve mixing IncompleteReduction->solution3 Yes solution4 Use fresh catalyst Ensure pure starting materials CatalystIssue->solution4 Yes

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield Final Yield Nitration_Yield Nitration Yield Nitration_Yield->Yield Reduction_Yield Reduction Yield Reduction_Yield->Yield Nitrating_Agent Nitrating Agent Nitrating_Agent->Nitration_Yield Temperature Temperature Temperature->Nitration_Yield Catalyst_Activity Catalyst Activity Catalyst_Activity->Reduction_Yield H2_Pressure H₂ Pressure H2_Pressure->Reduction_Yield

Caption: Key parameters influencing the final yield.

References

Common side products in the synthesis of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 5-aminoindoline-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis typically proceeds in two main steps: N-Boc protection of 5-nitroindoline and subsequent reduction of the nitro group. Potential side products can arise from each step. During the Boc protection, incomplete reaction can leave residual 5-nitroindoline. In the reduction of tert-butyl 5-nitroindoline-1-carboxylate, side products from incomplete reduction are the most common. These include the corresponding nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo dimers.

Q2: How can the formation of colored impurities be minimized?

A2: Colored impurities often arise from the formation of azoxy and azo compounds during the nitro reduction step, or from oxidation of the final 5-aminoindoline product. To minimize these:

  • Ensure complete reduction of the nitro group by optimizing reaction time, catalyst loading, and hydrogen pressure.

  • After the reaction, handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Store the final product in a cool, dark place, and consider using antioxidants if long-term storage is required.

Q3: What causes a stalled or very slow nitro group reduction?

A3: A stalled or slow hydrogenation reaction is often due to catalyst deactivation or poisoning.[1] Potential causes include:

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction apparatus (e.g., sulfur or heavy metal contaminants) can poison the palladium catalyst.

  • Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites and slowing the reaction rate.[1]

  • Insufficient Catalyst Activity: The catalyst may be old, have been improperly stored, or the incorrect type for this specific transformation.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst.[1]

Q4: Can di-Boc protection occur?

A4: While di-Boc protection is a known side reaction for primary amines, it is less common for the indoline nitrogen under standard conditions due to steric hindrance. However, if forcing conditions are used or if the reaction is run for an extended period with a large excess of di-tert-butyl dicarbonate and a strong base, minor amounts of the di-Boc product on the exocyclic amine of the final product could theoretically form, though this is not a commonly reported issue for this specific synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Symptom Potential Cause Suggested Solution
TLC/LC-MS shows mainly starting material (tert-butyl 5-nitroindoline-1-carboxylate) Incomplete reduction of the nitro group.- Check Catalyst: Use fresh, high-quality Pd/C. Ensure it was stored under inert gas. - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Optimize Hydrogen Pressure: Ensure the reaction is maintained at the recommended hydrogen pressure (e.g., balloon pressure or higher in a Parr shaker). - Improve Agitation: Increase the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen.[1] - Check for Poisons: Purify the starting material if it is suspected to contain catalyst poisons. Use high-purity solvents.[1]
TLC/LC-MS shows a complex mixture of products. Formation of multiple side products due to catalyst deactivation or non-selective reduction.- Control Reaction Temperature: The hydrogenation of nitro groups is exothermic. Maintain a controlled temperature to avoid side reactions. - Purge System Thoroughly: Ensure the reaction vessel is thoroughly purged with an inert gas before introducing hydrogen to remove all oxygen. - Consider Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods such as using iron powder in acetic acid or stannous chloride.
Low yield after Boc protection step. Incomplete reaction or loss during workup.- Ensure Adequate Base: Use a sufficient amount of a suitable base (e.g., triethylamine or DMAP) to drive the reaction to completion. - Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required. - Careful Workup: Ensure the pH is adjusted correctly during the aqueous workup to prevent loss of the product.
Issue 2: Presence of Colored Impurities in the Final Product
Symptom Potential Cause Suggested Solution
Product is yellow, orange, or brown. Presence of azo or azoxy compounds from incomplete reduction.- Ensure Complete Reduction: See solutions for "Incomplete reduction of the nitro group" in the table above. Prolonged reaction time or fresh catalyst may be necessary. - Purification: These colored impurities can often be removed by column chromatography on silica gel.
Product darkens upon standing. Oxidation of the 5-amino group.- Inert Atmosphere: Handle and store the purified product under a nitrogen or argon atmosphere. - Storage: Store in a sealed, amber vial in a refrigerator or freezer.

Quantitative Data on Potential Side Products

The following table summarizes potential side products, their likely origin, and estimated impurity levels based on general principles of similar reactions. Specific quantitative data for the synthesis of this compound is not widely available in the literature.

Side Product Chemical Structure Origin Typical Impurity Level (if not optimized) Analytical Detection
5-NitroindolineIndoline with NO₂ at C5Incomplete Boc protectionVariableTLC, LC-MS, NMR
tert-Butyl 5-nitrosoindoline-1-carboxylateIndoline with N=O at C5, Boc at N1Incomplete reductionLowLC-MS
tert-Butyl 5-(hydroxylamino)indoline-1-carboxylateIndoline with NHOH at C5, Boc at N1Incomplete reductionLowLC-MS
Azoxy/Azo DimerTwo Boc-indoline units linked by N=N(O) or N=NCondensation of nitroso and hydroxylamino intermediatesLow to moderateLC-MS, NMR

Experimental Protocols

Synthesis of tert-Butyl 5-nitroindoline-1-carboxylate

This procedure is a representative method for the N-Boc protection of 5-nitroindoline.

  • Reagents and Equipment:

    • 5-Nitroindoline

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a solution of 5-nitroindoline (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 5-nitroindoline-1-carboxylate.

Synthesis of this compound (Catalytic Hydrogenation)

This protocol describes the reduction of the nitro group using palladium on carbon.

  • Reagents and Equipment:

    • tert-Butyl 5-nitroindoline-1-carboxylate

    • 10% Palladium on carbon (Pd/C), 50% wet

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus (e.g., Parr shaker)

    • Round-bottom flask, magnetic stirrer, vacuum/inert gas manifold

  • Procedure:

    • In a round-bottom flask, dissolve tert-butyl 5-nitroindoline-1-carboxylate (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol% catalyst loading) under a stream of nitrogen.

    • Seal the flask, and carefully evacuate and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product may be pure enough for subsequent steps or can be further purified by flash chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Nitro Reduction 5-Nitroindoline 5-Nitroindoline Boc_Anhydride (Boc)₂O, Base DCM Protected_Indoline tert-Butyl 5-nitroindoline-1-carboxylate Boc_Anhydride->Protected_Indoline Protection Reduction H₂, Pd/C MeOH Protected_Indoline->Reduction Purification & Isolation Final_Product This compound Reduction->Final_Product Reduction

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow Start Low Yield in Nitro Reduction CheckCatalyst Is the Pd/C catalyst fresh and active? Start->CheckCatalyst CheckPoisons Are there potential catalyst poisons in the substrate or solvent? CheckCatalyst->CheckPoisons Yes UseFreshCatalyst Use fresh catalyst Increase loading CheckCatalyst->UseFreshCatalyst No CheckConditions Are H₂ pressure and stirring adequate? CheckPoisons->CheckConditions No PurifySubstrate Purify starting material Use high-purity solvent CheckPoisons->PurifySubstrate Yes OptimizeConditions Increase H₂ pressure Increase stirring speed CheckConditions->OptimizeConditions No Success Yield Improved CheckConditions->Success Yes UseFreshCatalyst->CheckPoisons PurifySubstrate->CheckConditions OptimizeConditions->Success

Caption: Troubleshooting logic for low yield in the nitro reduction step.

References

Technical Support Center: Purification of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tert-butyl 5-aminoindoline-1-carboxylate by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the column chromatography of this compound?

A1: The most prevalent issue is the partial or complete deprotection of the tert-butyloxycarbonyl (Boc) group. Silica gel is inherently acidic and can catalyze the removal of the acid-labile Boc group, leading to the formation of 5-aminoindoline as a more polar impurity that streaks and complicates purification.

Q2: What are the typical starting materials and potential impurities I should be aware of?

A2: The synthesis of this compound often involves the reduction of Tert-butyl 5-nitroindoline-1-carboxylate. Therefore, the primary impurity to separate is the unreacted nitro-precursor. Other potential impurities can include byproducts from the Boc-protection step or degradation products.

Q3: What is a good starting mobile phase for the purification?

A3: A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexane (or heptane). A typical starting gradient for flash chromatography would be from 0% to 30% ethyl acetate in hexane. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: How can I prevent the deprotection of the Boc group on the silica gel column?

A4: To mitigate deprotection, you can neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a tertiary amine, such as triethylamine (TEA), to the mobile phase (typically 0.1-1% v/v). Alternatively, using deactivated silica gel can also be effective.

Q5: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A5: If your compound remains at the origin, the mobile phase is not polar enough. You can try adding a more polar solvent, such as methanol, to your ethyl acetate/hexane mixture. Start with a small percentage (e.g., 1-5%) of methanol in dichloromethane or ethyl acetate. However, be aware that high concentrations of methanol can sometimes lead to the dissolution of the silica gel.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is contaminated with a more polar impurity (streaking below the main spot on TLC). Partial deprotection of the Boc group on the silica gel.- Add 0.1-1% triethylamine (TEA) to your mobile phase to neutralize the silica gel. - Use deactivated (neutral) silica gel for your column. - Work quickly and avoid prolonged exposure of the compound to the silica gel.
Poor separation between the product and a less polar impurity. The mobile phase is too polar, causing the compounds to elute too quickly (high Rf values). The impurity is likely the starting nitro-compound.- Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in hexane. - Run a shallower gradient during column chromatography (e.g., increase the ethyl acetate percentage more slowly).
The product elutes as a broad band, leading to mixed fractions. - The compound was loaded onto the column in a solvent that is too polar. - The column was not packed properly, leading to channeling. - The compound is interacting strongly with the silica gel (e.g., the free amine of a partially deprotected product).- Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane or toluene) before loading. For better results, dry-load the compound onto a small amount of silica gel. - Ensure the column is packed uniformly without any air bubbles or cracks. - If deprotection is suspected, add TEA to the eluent.
No product is recovered from the column. - The compound may have fully deprotected and is now strongly adsorbed to the silica gel. - The mobile phase is not polar enough to elute the compound.- Try flushing the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane with 1% TEA, to elute any highly retained compounds. - Re-evaluate your TLC results to ensure you are using an appropriate mobile phase.
Rf value of the product changes between TLC and the column. - The TLC chamber was not properly saturated with the solvent vapor. - The activity of the silica gel on the TLC plate and in the column is different.- Always use a filter paper wick in your TLC chamber to ensure proper saturation. - The addition of TEA to the column's mobile phase will likely alter the Rf compared to a TLC run without it. It's best to run a TLC with the exact same mobile phase (including additives) you plan to use for the column.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology. The exact solvent composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • n-Hexane (or Heptane)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Toluene (for loading)

  • TLC plates (silica gel coated)

  • Standard laboratory glassware for column chromatography

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a few drops of DCM.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7 v/v).

  • To assess the impact of deprotection and the effectiveness of a neutralizer, run a parallel TLC plate where 1% TEA is added to the mobile phase.

  • Visualize the spots under UV light. The product, an aromatic amine, should be UV active.

  • The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

3. Column Preparation:

  • Select an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 5% EtOAc in hexane).

  • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring a flat, uniform bed. Avoid air bubbles.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

4. Sample Loading:

  • Wet Loading (for easily soluble compounds): Dissolve the crude product in a minimal amount of a relatively non-polar solvent like DCM or toluene. Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading (recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase determined from your TLC analysis (e.g., 5% EtOAc in hexane + 1% TEA).

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the ethyl acetate concentration by 5% every 2-3 column volumes.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions that contain the pure product.

6. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Obtain the mass of the purified product and characterize it using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Column Chromatography Purification start Start Purification tlc Run TLC (e.g., 30% EtOAc/Hexane) start->tlc check_rf Is Rf of Product ~0.2-0.3? tlc->check_rf rf_high Rf too high (>0.4) check_rf->rf_high No (High) rf_low Rf too low (<0.2) check_rf->rf_low No (Low) run_column Run Column with Optimized Eluent check_rf->run_column Yes decrease_polarity Decrease EtOAc % rf_high->decrease_polarity decrease_polarity->tlc increase_polarity Increase EtOAc % rf_low->increase_polarity increase_polarity->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_issue Poor Separation or Streaking? analyze_fractions->separation_issue add_tea Add 0.5-1% TEA to Eluent separation_issue->add_tea Yes dry_load Dry Load Sample separation_issue->dry_load Yes, Broad Peaks good_separation Good Separation separation_issue->good_separation No add_tea->run_column Re-run dry_load->run_column Re-run combine_fractions Combine Pure Fractions & Evaporate good_separation->combine_fractions end Pure Product combine_fractions->end

Caption: Troubleshooting workflow for purifying this compound.

Troubleshooting low yield in Boc protection of aminoindolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the Boc protection of aminoindolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Boc protection of aminoindoline is resulting in a low yield. What are the most common causes?

Low yields in the Boc protection of aminoindolines are often due to a combination of factors related to the substrate's reactivity, reaction conditions, and work-up procedures. The most common culprits include:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.

  • Formation of Side Products: Undesired side reactions can consume the starting material or the desired product.

  • Product Loss During Purification: The Boc-protected aminoindoline may be lost during aqueous work-up or chromatographic purification.

Q2: I observe a significant amount of unreacted aminoindoline in my reaction mixture. How can I improve the conversion?

Incomplete reaction is a frequent cause of low yields. Consider the following troubleshooting steps:

  • Reagent Stoichiometry:

    • Boc Anhydride ((Boc)₂O): Ensure you are using a sufficient excess of (Boc)₂O. For less reactive aminoindolines, increasing the equivalents from the typical 1.1-1.2 to 1.5 or even 2.0 can drive the reaction to completion.

    • Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively deprotonate the aminoindoline, hindering its nucleophilic attack on (Boc)₂O.

  • Reaction Conditions:

    • Temperature: While many Boc protections proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1]

    • Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Catalyst:

    • For weakly nucleophilic aminoindolines (e.g., those with electron-withdrawing groups), the addition of a catalytic amount (0.1-0.2 equivalents) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2][3] DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O.[4]

Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

Side product formation can significantly reduce the yield of the desired N-Boc-aminoindoline. Common side reactions include:

  • Di-Boc Protection: Primary amines can sometimes be protected with two Boc groups, especially with a large excess of (Boc)₂O and a strong base or a catalyst like DMAP.[2] To avoid this, use a controlled stoichiometry of (Boc)₂O (around 1.1-1.2 equivalents) and monitor the reaction closely.[2]

  • Urea Formation: This can occur, particularly with sterically hindered amines, if an isocyanate intermediate is formed, which then reacts with another molecule of the aminoindoline. Using milder bases and lower reaction temperatures can help minimize this side reaction.[2]

Q4: My yield is low after the work-up and purification steps. What can I do to prevent product loss?

Significant product loss can occur during the isolation and purification of the Boc-protected aminoindoline. Here are some tips to minimize this:

  • Aqueous Work-up: Boc-protected aminoindolines can have some solubility in the aqueous layer, leading to loss during extraction. To mitigate this, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. Using a brine (saturated NaCl solution) wash can also help to break up emulsions and reduce the solubility of the organic product in the aqueous phase.[2]

  • Purification:

    • Excess (Boc)₂O: Residual (Boc)₂O can co-elute with the product during column chromatography. Quenching the reaction with an amine-based scavenger resin or using a mild basic wash during work-up can help to remove excess (Boc)₂O.[2] For non-polar products, sublimation under high vacuum can sometimes be used to remove residual (Boc)₂O.[2]

    • Column Chromatography: The choice of eluent system is crucial for good separation and recovery. A systematic optimization of the solvent system for flash chromatography should be performed to ensure efficient purification.

Data Presentation

The yield of the Boc protection of aminoindolines is highly dependent on the reaction conditions. The following table summarizes the yields obtained for the Boc protection of 5-aminoindoline under various conditions.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1Triethylamine (1.5)Dichloromethane (DCM)Room Temp.16>95Adapted from general procedures
2Sodium Bicarbonate (sat. aq.)DioxaneRoom Temp.12High[1]
34-(Dimethylamino)pyridine (DMAP) (0.1) + Triethylamine (1.2)Acetonitrile (ACN)Room Temp.2High[3]
4Sodium Hydroxide (1.0 N aq.)Tetrahydrofuran (THF)Room Temp.4High[1]
5NoneWater/Acetone (9.5:0.5)Room Temp.0.298[5]

Experimental Protocols

Key Experimental Protocol: Boc Protection of 5-Aminoindoline

This protocol provides a general method for the Boc protection of 5-aminoindoline.

Materials:

  • 5-Aminoindoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 5% Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the Amine: In a round-bottom flask, dissolve 5-aminoindoline (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Add Base: To the stirring solution, add triethylamine (TEA) (1.2 equivalents).

  • Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with a 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualization

G cluster_start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Pathways cluster_incomplete Address Incomplete Reaction cluster_side Minimize Side Products cluster_workup Improve Work-up/Purification cluster_end start Low Yield in Boc Protection of Aminoindoline tlc_analysis Analyze Reaction Mixture (TLC, LC-MS) start->tlc_analysis incomplete_reaction Incomplete Reaction (Starting Material Remains) tlc_analysis->incomplete_reaction Unreacted SM side_products Side Products Observed tlc_analysis->side_products Multiple Spots good_conversion Good Conversion, Low Isolated Yield tlc_analysis->good_conversion Clean Reaction increase_boc Increase (Boc)₂O (1.5-2.0 eq.) incomplete_reaction->increase_boc change_base Optimize Base (Stronger Base or More eq.) incomplete_reaction->change_base increase_temp_time Increase Temperature/Time (e.g., 40-50°C, monitor) incomplete_reaction->increase_temp_time add_dmap Add Catalyst (0.1-0.2 eq. DMAP) incomplete_reaction->add_dmap control_stoich Control Stoichiometry (1.1 eq. (Boc)₂O) side_products->control_stoich milder_cond Use Milder Conditions (Lower Temp., Milder Base) side_products->milder_cond back_extract Back-extract Aqueous Layers good_conversion->back_extract brine_wash Use Brine Wash good_conversion->brine_wash quench_boc Quench Excess (Boc)₂O good_conversion->quench_boc optimize_chrom Optimize Chromatography good_conversion->optimize_chrom end Improved Yield increase_boc->end change_base->end increase_temp_time->end add_dmap->end control_stoich->end milder_cond->end back_extract->end brine_wash->end quench_boc->end optimize_chrom->end

Caption: Troubleshooting workflow for low yield in Boc protection of aminoindolines.

References

Technical Support Center: Optimizing N-Functionalization of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of tert-butyl 5-aminoindoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the N-functionalization of this compound, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Q1: I am getting a low yield or no desired product in my N-alkylation reaction with an alkyl halide. What are the possible causes and how can I improve the yield?

A1: Low yields in N-alkylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The amino group of this compound needs to be deprotonated to become sufficiently nucleophilic.

    • Solution: Ensure you are using a strong enough base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common choice. Incomplete deprotonation can also lead to competing C3-alkylation of the indoline ring.

  • Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity.

    • Solution: While room temperature might be a starting point, gently heating the reaction mixture (e.g., to 50-80 °C) can often drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Reactivity of the Alkyl Halide: The nature of the alkyl halide is crucial.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive halide, consider switching to a more reactive one or adding a catalytic amount of sodium iodide or potassium iodide to promote in situ halide exchange.

  • Steric Hindrance: A bulky alkyl halide may react slowly.

    • Solution: Increase the reaction time and/or temperature.

Q2: My Buchwald-Hartwig amination with an aryl halide is giving a low yield. What should I optimize?

A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of reaction components.

  • Catalyst, Ligand, and Base Combination: This is the most critical factor. The choice of palladium catalyst, phosphine ligand, and base must be compatible with the specific aryl halide and the indoline substrate.

    • Solution: For aryl bromides and chlorides, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[1]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or certain functional groups.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.

    • Solution: These reactions often require elevated temperatures, typically in the range of 80-120 °C.

Q3: My reductive amination with an aldehyde/ketone and sodium triacetoxyborohydride is inefficient. How can I improve it?

A3: Reductive amination is a versatile method, but several factors can lead to low yields.

  • Imine Formation: The initial formation of the imine intermediate is crucial and can be slow, especially with less reactive carbonyl compounds or anilines.

    • Solution: The reaction is often catalyzed by a weak acid. Adding a small amount of acetic acid can accelerate imine formation.[2] For particularly sluggish reactions, pre-formation of the imine by stirring the amine and carbonyl compound together for a period before adding the reducing agent can be beneficial.

  • Reducing Agent Activity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture.

    • Solution: Use fresh, high-quality NaBH(OAc)₃ and anhydrous solvents (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).[3]

  • pH of the Reaction: The pH needs to be controlled for optimal imine formation and reduction.

    • Solution: A slightly acidic medium (pH 4-6) is generally optimal.

Formation of Side Products

Q4: I am observing the formation of a di-alkylated product in my N-alkylation reaction. How can I prevent this?

A4: Overalkylation can be a significant side reaction, especially with reactive alkylating agents.

  • Stoichiometry Control: Using a large excess of the alkylating agent increases the likelihood of a second alkylation.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and minimize dialkylation.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote over-alkylation.

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature for a longer time can also improve selectivity for the mono-alkylated product.

Q5: In my Buchwald-Hartwig amination, I am seeing hydrodehalogenation of my aryl halide as a major side product. What is causing this?

A5: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.

  • Reaction Conditions: This side reaction can be promoted by certain catalyst/ligand combinations and reaction conditions. It can compete with the desired reductive elimination step.[4]

    • Solution: Screening different phosphine ligands can help minimize this side reaction. Additionally, ensuring an efficient coupling of the amine to the palladium center can outcompete the hydrodehalogenation pathway. This can sometimes be achieved by adjusting the base or solvent.

Q6: My N-acylation with an acid chloride is producing a dark, complex mixture. What is going wrong?

A6: N-acylation with highly reactive acylating agents like acid chlorides can be vigorous and lead to side reactions if not properly controlled.

  • Reaction Control: The reaction of the amino group with the acid chloride is very fast and exothermic.

    • Solution: Perform the reaction at a low temperature (e.g., 0 °C) and add the acid chloride dropwise to a solution of the indoline and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like DCM. The base is crucial to neutralize the HCl generated during the reaction.

Frequently Asked Questions (FAQs)

Q7: What are the best general conditions for N-alkylation of this compound?

A7: A good starting point for N-alkylation is to use sodium hydride (1.1-1.5 equivalents) as the base in anhydrous DMF or THF. The reaction can be initiated at 0 °C, followed by the addition of the alkyl halide (1.05-1.2 equivalents), and then allowed to warm to room temperature or gently heated.

Q8: Which palladium catalyst and ligand should I choose for the Buchwald-Hartwig amination of this compound with an aryl bromide?

A8: A reliable combination for aryl bromides is a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. Sodium tert-butoxide is a commonly used base, and the reaction is typically run in a solvent like toluene or dioxane at 80-110 °C.

Q9: Can I use other reducing agents besides sodium triacetoxyborohydride for reductive amination?

A9: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, although it is toxic. Sodium borohydride (NaBH₄) can also be used, but it will also reduce the starting aldehyde or ketone, so the imine must be formed first before its addition.[3] For many applications, NaBH(OAc)₃ is preferred due to its milder nature and selectivity.[2]

Q10: How can I purify the N-functionalized product?

A10: The purification method will depend on the properties of the product.

  • Column Chromatography: This is the most common method for purifying these types of compounds. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: If the product has a basic nitrogen that is not part of an amide, it may be possible to perform an acid-base extraction to separate it from non-basic impurities.

Q11: I need to remove the Boc protecting group from my N-functionalized product. What are the standard conditions?

A11: The Boc group is typically removed under acidic conditions. A common method is to treat the compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used. The reaction progress should be monitored by TLC to determine when the deprotection is complete.

Data Presentation

The following tables provide representative data for common N-functionalization reactions on substrates analogous to this compound to illustrate expected outcomes.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePiperidinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100295
24-ChlorotolueneMorpholinePd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2.0)Dioxane1101888
31-Bromo-4-methoxybenzeneAnilinePd(OAc)₂ (1.5)BrettPhos (3)LiHMDS (1.5)THF801292

Data is representative of typical Buchwald-Hartwig amination reactions and may not reflect the exact results for this compound.

Table 2: Representative Conditions for Reductive Amination with Sodium Triacetoxyborohydride

EntryCarbonyl CompoundAmineReducing Agent (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAnilineNaBH(OAc)₃ (1.5)Acetic Acid (0.1)DCErt491
2CyclohexanoneBenzylamineNaBH(OAc)₃ (1.5)NoneDCMrt685
34-MethoxybenzaldehydeMorpholineNaBH(OAc)₃ (1.5)Acetic Acid (0.1)THFrt594

Data is representative of typical reductive amination reactions and may not reflect the exact results for this compound.

Experimental Protocols

The following are general experimental protocols that can be adapted for the N-functionalization of this compound.

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) and anhydrous DMF (or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Gentle heating may be required.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous toluene (or dioxane).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Reductive Amination

  • To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Dissolve the starting materials in an anhydrous solvent such as DCM or DCE.

  • Add acetic acid (0.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for N-Acylation with an Acid Chloride

  • To a round-bottom flask, add this compound (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv).

  • Dissolve the starting materials in anhydrous DCM and cool the solution to 0 °C.

  • Add the acid chloride (1.1 equiv) dropwise via a syringe.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows and logical relationships for troubleshooting the N-functionalization of this compound.

N_Functionalization_Workflow cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_product Product cluster_analysis Analysis & Purification start This compound alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation acylation N-Acylation (Acylating Agent, Base) start->acylation buchwald Buchwald-Hartwig (Ar-X, Pd-cat, Ligand, Base) start->buchwald reductive Reductive Amination (RCHO, Reducing Agent) start->reductive analysis TLC / LC-MS Analysis alkylation->analysis acylation->analysis buchwald->analysis reductive->analysis product N-Functionalized Product purification Column Chromatography or Crystallization analysis->purification purification->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of N-Functionalized Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Reagent Decomposition issue->cause3 cause4 Poor Reaction Setup issue->cause4 sol1 Optimize Temperature & Reaction Time cause1->sol1 sol2 Change Base / Solvent cause1->sol2 sol4 Screen Catalysts / Ligands cause1->sol4 sol3 Adjust Stoichiometry cause2->sol3 cause2->sol4 sol5 Use Fresh Reagents & Anhydrous Conditions cause3->sol5 sol6 Ensure Inert Atmosphere cause4->sol6

References

Removal of unreacted starting materials from Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from Tert-butyl 5-aminoindoline-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I might encounter in my crude this compound?

A1: The most common unreacted starting materials depend on your synthetic route.

  • If you are performing a Boc-protection of 5-aminoindoline, you will likely have unreacted 5-aminoindoline and excess di-tert-butyl dicarbonate (Boc₂O) .

  • If you are synthesizing the target compound by reducing a nitro-precursor, you may have unreacted tert-butyl 5-nitroindoline-1-carboxylate .

Q2: How can I monitor the progress of my reaction and the success of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor your reaction and purification. By comparing the spots of your reaction mixture to the starting materials and the purified product, you can assess conversion and purity.

Q3: What are the most effective methods for purifying this compound?

A3: A combination of aqueous work-up followed by flash column chromatography is the most common and effective purification strategy. Recrystallization can also be employed as a final purification step to obtain highly pure material.

Q4: Is this compound stable to acidic and basic conditions during work-up?

A4: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved. Therefore, avoid strong acidic washes during the work-up. It is generally stable under mild basic conditions.

Troubleshooting Guides

Issue 1: Presence of Unreacted 5-Aminoindoline After Boc-Protection

This is a common issue arising from incomplete reaction. 5-aminoindoline is significantly more polar than the desired product.

Troubleshooting Steps:

  • Aqueous Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 0.5 N HCl) to protonate and extract the basic 5-aminoindoline into the aqueous layer. Be cautious with the acid strength to avoid cleaving the Boc group.

  • Flash Column Chromatography: If an aqueous wash is not sufficient or desired, flash column chromatography is highly effective. 5-aminoindoline will have a very low Rf value and will remain at the baseline in typical hexane/ethyl acetate solvent systems.

Issue 2: Presence of Excess Di-tert-butyl dicarbonate (Boc₂O)

Boc₂O is a non-polar impurity and can co-elute with the product if not properly removed.

Troubleshooting Steps:

  • Quenching: After the reaction is complete, quench the excess Boc₂O by adding a primary amine like imidazole or a small amount of aqueous ammonium hydroxide. These will react with the remaining Boc₂O to form more polar byproducts that are easier to remove.

  • Flash Column Chromatography: Boc₂O is non-polar and will elute very quickly on a silica gel column. You can perform a pre-elution with a low polarity solvent (e.g., 100% hexanes) to wash off the Boc₂O before eluting your product with a more polar solvent mixture.[1]

Issue 3: Presence of Unreacted tert-Butyl 5-nitroindoline-1-carboxylate

This impurity will be present if the reduction of the nitro group is incomplete. The nitro-compound is generally less polar than the corresponding amine.

Troubleshooting Steps:

  • Flash Column Chromatography: This is the most effective method for separating the nitro-precursor from the amino-product. The product, being more polar due to the amino group, will have a lower Rf than the starting material.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor reaction progress and assess the purity of fractions.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., 30% Ethyl Acetate in Hexane)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., Ninhydrin or p-Anisaldehyde stain)

  • Heat gun

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing it to saturate.

  • Using a capillary tube, spot the crude reaction mixture, the starting material(s), and a co-spot (crude mixture and starting material in the same spot) on the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.[2]

  • For non-UV active compounds, or to specifically detect amines, dip the plate in a ninhydrin staining solution, and gently heat with a heat gun until colored spots appear.[3] Primary amines will typically appear as a purple or pink spot.

Data Presentation: Representative TLC Data

CompoundPolarityExpected Rf (30% EtOAc/Hex)UV ActiveNinhydrin Stain
5-AminoindolineHigh~0.1YesPositive (Purple)
Di-tert-butyl dicarbonate (Boc₂O)Low~0.9NoNegative
tert-Butyl 5-nitroindoline-1-carboxylateMedium~0.6YesNegative
This compound Medium~0.4YesPositive (Yellow)

Note: Rf values are estimates and can vary based on exact conditions.

Protocol 2: Aqueous Work-up for Removal of Polar Impurities

Objective: To remove water-soluble starting materials and byproducts before chromatography.

Procedure:

  • Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL for a ~1 g scale reaction).

  • To remove unreacted 5-aminoindoline, wash with a dilute acid (e.g., 1% HCl or saturated NH₄Cl solution).

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 3: Flash Column Chromatography

Objective: To purify the crude product based on polarity.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pack a column with the silica gel slurry.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start at 5% and gradually increase to 30-40% ethyl acetate.[4]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Typical Flash Chromatography Conditions

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane (e.g., 5% -> 40%)
Elution Order1. Boc₂O, 2. tert-Butyl 5-nitroindoline-1-carboxylate, 3. Product , 4. 5-Aminoindoline

Visualizations

PurificationWorkflow cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Wash (e.g., H2O, dilute acid, brine) Reaction->Workup Removal of water-soluble impurities Chromatography Flash Column Chromatography Workup->Chromatography Primary purification TLC_Analysis TLC Analysis Workup->TLC_Analysis Recrystallization Recrystallization (Optional) Chromatography->Recrystallization Further purification Chromatography->TLC_Analysis Final_Product Pure Product Chromatography->Final_Product Recrystallization->Final_Product TroubleshootingGuide cluster_impurities Identify Impurity cluster_solutions Apply Solution Start Crude Product Analysis by TLC Impurity_Polar High Polarity Spot? (Low Rf) Start->Impurity_Polar Impurity_NonPolar Low Polarity Spot? (High Rf) Start->Impurity_NonPolar Impurity_MidPolar Medium Polarity Spot? (Rf near product) Start->Impurity_MidPolar Sol_AcidWash Aqueous Acid Wash Impurity_Polar->Sol_AcidWash Yes (5-Aminoindoline) Sol_Chrom_Polar Flash Chromatography Impurity_Polar->Sol_Chrom_Polar Yes (5-Aminoindoline) Sol_Quench Quench with Amine Impurity_NonPolar->Sol_Quench Yes (Boc₂O) Sol_Chrom_NonPolar Flash Chromatography (Hexane pre-elution) Impurity_NonPolar->Sol_Chrom_NonPolar Yes (Boc₂O) Sol_Chrom_MidPolar Optimize Flash Chromatography Gradient Impurity_MidPolar->Sol_Chrom_MidPolar Yes (Nitro-precursor)

References

Stability issues of Tert-butyl 5-aminoindoline-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues encountered with Tert-butyl 5-aminoindoline-1-carboxylate during storage and experimentation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their samples.

Troubleshooting Guide

Unexpected experimental results or observations of physical changes in the compound can be indicative of degradation. This guide provides insights into potential stability issues and recommended actions.

Observation Potential Cause Recommended Action
Change in Appearance (e.g., color change from off-white/light yellow to brown/dark) Oxidation of the 5-amino group.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated exposure to air.
Decreased Purity (as determined by HPLC, NMR, etc.) Multiple degradation pathways including hydrolysis of the tert-butyl carbamate (Boc group), oxidation, or photodegradation.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture and air exposure.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration or the presence of interfering byproducts.Use a fresh vial of the compound for critical experiments. Perform a purity check (e.g., by HPLC) on the stored material before use.
Presence of a New Peak in HPLC/LC-MS Corresponding to the Deprotected Compound Acid-catalyzed hydrolysis of the Boc protecting group.Ensure all solvents and reagents used are free from acidic impurities. Avoid acidic conditions during storage and in experimental setups unless deprotection is intended.
Oily or Tacky Consistency Potential absorption of moisture (hygroscopic) or partial degradation.Store in a desiccator. Handle in a dry environment (e.g., glove box).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a freezer at temperatures below -20°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.

Q2: I've noticed the color of my compound has darkened over time. Is it still usable?

A2: A color change, typically to a brownish hue, suggests potential oxidation of the amino group. While minor color changes may not significantly impact purity for some applications, it is a sign of degradation. It is highly recommended to assess the purity of the material by an analytical method like HPLC or NMR before proceeding with sensitive experiments. For best results, use a sample that has been properly stored and has not undergone a color change.

Q3: Can I handle this compound on the open bench?

A3: For short periods, handling on an open bench may be acceptable if the environment is not excessively humid. However, due to its sensitivity to air and moisture, it is best practice to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas, especially when weighing or aliquoting for long-term storage.

Q4: What solvents should I avoid when working with this compound?

A4: Avoid acidic solvents or solutions, as the tert-butyl carbamate (Boc) protecting group is susceptible to acid-catalyzed hydrolysis. The use of strong acids will lead to the removal of the Boc group. Ensure that any solvents used are anhydrous and free of acidic impurities.

Q5: How can I check the purity of my stored this compound?

A5: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining purity and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify major impurities.

Potential Degradation Pathways

The chemical structure of this compound contains two primary points of instability: the tert-butoxycarbonyl (Boc) protecting group and the 5-amino group on the indoline ring.

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid-catalyzed) cluster_oxidation Oxidation A This compound B 5-Aminoindoline A->B H+ / H2O D Oxidized Species (e.g., quinone-imine derivatives) A->D O2 / Light C CO2 + Isobutylene

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Workflow for a Stability Study

The following diagram outlines a logical workflow for conducting a stability study on this compound.

G start Start: Fresh Sample of this compound initial_analysis Initial Analysis (t=0) - HPLC Purity - Appearance - NMR start->initial_analysis storage Aliquot and Store under Different Conditions - Freezer (-20°C), Inert Gas, Dark - Refrigerator (4°C), Air, Dark - Room Temp, Air, Light initial_analysis->storage time_points Analyze at Time Points (e.g., 1, 3, 6 months) storage->time_points analysis Repeat Analysis - HPLC Purity - Appearance time_points->analysis comparison Compare Results to t=0 Data analysis->comparison conclusion Determine Optimal Storage Conditions and Shelf Life comparison->conclusion G start Suspected Compound Degradation check_appearance Check Physical Appearance (Color, Consistency) start->check_appearance is_changed Has it changed? check_appearance->is_changed purity_analysis Perform Purity Analysis (e.g., HPLC) is_changed->purity_analysis Yes is_changed->purity_analysis No (but still suspect) is_pure Is purity acceptable? purity_analysis->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes review_storage Review Storage and Handling Procedures is_pure->review_storage No new_vial Use a Fresh, Unopened Vial review_storage->new_vial contact_supplier Contact Supplier for Certificate of Analysis new_vial->contact_supplier

Challenges in the scale-up synthesis of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Tert-butyl 5-aminoindoline-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

When scaling up the synthesis of this compound, key challenges include:

  • Reaction Control: Exothermic reactions can become difficult to manage on a larger scale, potentially leading to side product formation.

  • Reagent Addition: The rate of addition of reagents like Di-tert-butyl dicarbonate (Boc-anhydride) becomes critical to avoid localized high concentrations and subsequent side reactions.

  • Purification: The purification of large quantities of the product can be challenging, often requiring optimization of crystallization or chromatographic methods.

  • Byproduct Formation: On a larger scale, even minor side reactions can lead to significant amounts of impurities, complicating purification and reducing overall yield.

  • Handling and Stability: 5-aminoindoline derivatives can be sensitive to air oxidation, which can be more pronounced with longer processing times during scale-up.[1]

Q2: Which nitrogen is preferentially protected during the Boc protection of 5-aminoindoline?

The more nucleophilic exocyclic amino group at the 5-position is preferentially protected over the less nucleophilic indoline nitrogen. However, careful control of reaction conditions is necessary to ensure selectivity.

Q3: What are common side reactions during the Boc protection of 5-aminoindoline?

Common side reactions include:

  • Double Boc Protection: Protection of both the exocyclic amine and the indoline nitrogen.

  • Urea Formation: Reaction of the amine with any isocyanate impurities present in the Boc-anhydride or formed during the reaction.

  • Over-alkylation: If alkylating agents are present, the unprotected indoline nitrogen can undergo alkylation.

Q4: How can I minimize the formation of di-Boc protected byproduct?

To minimize the formation of the di-Boc protected byproduct, consider the following:

  • Stoichiometry: Use a controlled amount of Boc-anhydride (typically 1.0-1.2 equivalents).

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.

  • Slow Addition: Add the Boc-anhydride solution slowly to the reaction mixture to avoid localized excess.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Monitor the reaction progress using TLC or HPLC.- Increase the reaction time or slightly elevate the temperature if the reaction is sluggish.- Ensure the starting 5-aminoindoline is pure.
Degradation of the starting material or product.- 5-aminoindoline derivatives can be unstable and prone to air oxidation.[1] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.
Poor nucleophilicity of the amine.- While the exocyclic amine is more nucleophilic than the indoline nitrogen, anilines can be poor nucleophiles.[2] Consider the addition of a non-nucleophilic base like triethylamine or DIEA to activate the amine.
Multiple Products Observed on TLC/HPLC Formation of di-Boc protected byproduct.- Reduce the equivalents of Boc-anhydride.- Lower the reaction temperature and add the reagent more slowly.
Presence of other impurities in the starting material.- Re-purify the starting 5-aminoindoline.
Product is Difficult to Purify Product is an oil or does not crystallize easily.- Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization.- Utilize column chromatography with a carefully selected solvent system.
Co-elution of impurities during chromatography.- Optimize the mobile phase for better separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Reaction Stalls or is Sluggish Poor solubility of the starting material.- Zwitterionic compounds or those with both amine and acid groups can have poor solubility.[2] While not directly applicable here, it highlights solubility issues. Try a different solvent system or a mixture of solvents (e.g., THF/DCM).
Deactivation of the amine.- The presence of acidic impurities can protonate the amine, reducing its nucleophilicity. Add a non-nucleophilic base to neutralize any acids.

Experimental Protocols

Key Experiment: Boc Protection of 5-Aminoindoline

This protocol is a general guideline and should be optimized for specific scale-up requirements.

Materials:

  • 5-Aminoindoline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet is charged with 5-aminoindoline (1 equivalent) and a suitable solvent (e.g., DCM or THF).

  • Inerting: The flask is purged with an inert gas.

  • Cooling: The mixture is cooled to 0-5 °C in an ice bath.

  • Base Addition (Optional): If using, add triethylamine or DIEA (1.1 equivalents) to the stirred solution.

  • Boc-Anhydride Addition: Di-tert-butyl dicarbonate (1.05 equivalents) dissolved in the reaction solvent is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C and monitored by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup: The layers are separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow Experimental Workflow for Boc Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Reactor with 5-Aminoindoline and Solvent inert Purge with Inert Gas start->inert cool Cool to 0-5 °C inert->cool add_boc Slowly Add (Boc)2O Solution cool->add_boc react Stir and Monitor (TLC/HPLC) add_boc->react quench Quench with NaHCO3 react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Final Product purify->product

Caption: Workflow for Boc protection of 5-aminoindoline.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains degradation Degradation Suspected check_completion->degradation Streaking/Spotting on TLC solubility Poor Solubility check_completion->solubility Solid Material Undissolved solution1 Increase Reaction Time/ Temperature incomplete->solution1 solution2 Use Inert Atmosphere/ Degassed Solvents degradation->solution2 solution3 Change Solvent System solubility->solution3

References

Preventing dimer formation in reactions involving Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving Tert-butyl 5-aminoindoline-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound, and what are its primary causes?

A1: Dimer formation is a common side reaction where two molecules of this compound react with each other to form an unwanted dimeric byproduct. This typically occurs because the 5-amino group of one molecule, which is nucleophilic, attacks a reactive intermediate or an activated form of a second molecule. Electron-rich indoles are particularly susceptible to such reactions.[1] The primary causes include:

  • High Reactivity: The exocyclic 5-amino group is a potent nucleophile that can compete with other desired reactants.

  • Reaction Conditions: Elevated temperatures, high concentrations, and certain catalysts or reagents can promote self-reaction over the intended chemical pathway.[2]

  • Oxidative Coupling: Indole and indoline derivatives can be susceptible to oxidative dimerization, forming a direct bond between the two heterocyclic rings, especially in the presence of certain catalysts or oxidants.

cluster_main Potential Dimerization Pathway Monomer1 Molecule A (this compound) Dimer Dimer Byproduct Monomer1->Dimer Nucleophilic Attack (5-Amino Group) Monomer2 Molecule B (Activated Intermediate) Monomer2->Dimer Reagents Reaction Conditions (e.g., Heat, Catalyst) Reagents->Monomer2 Activation

Caption: Potential Dimerization Pathway.

Q2: I am observing a deeply colored impurity in my reaction mixture. Could this be a dimer?

A2: Yes, it is highly probable. Dimeric byproducts arising from indole and indoline derivatives are often characterized by intense colors, such as deep red.[1] To confirm the presence of a dimer, you should use standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will likely appear as a new, distinct spot with a different Rf value than your starting material and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The dimer will have a mass corresponding to approximately double that of the starting material, minus the mass of any atoms lost during the condensation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the impurity, though the spectra may be complex.

Q3: How can I minimize or prevent dimer formation during cross-coupling reactions like Buchwald-Hartwig or Suzuki-Miyaura?

A3: Dimerization during cross-coupling reactions is a common issue. A systematic optimization of reaction parameters is the most effective strategy. The choice of palladium catalyst and ligand is critical for success.[2] For instance, bulky, electron-rich phosphine ligands such as SPhos or XantPhos are often effective in promoting the desired coupling over side reactions.[2]

Start Start: Initial Reaction Setup Analyze Analyze Reaction (TLC, LC-MS) Start->Analyze Check Dimer Formation Observed? Analyze->Check Troubleshoot Troubleshoot: Modify One Condition (e.g., Lower Temp, Change Ligand) Check->Troubleshoot Yes Success Success: Proceed with Optimized Conditions Check->Success No Troubleshoot->Start Re-run Reaction

Caption: Workflow for Reaction Optimization.

Q4: Are there general, universally applicable strategies to prevent dimerization?

A4: Yes. While every reaction is unique, several fundamental principles can be applied to disfavor the intermolecular reactions that lead to dimers.

  • High Dilution: Running the reaction at a lower concentration reduces the probability of two reactant molecules encountering each other.

  • Low Temperature: Reducing the reaction temperature slows down the rate of most reactions, but it often has a more pronounced effect on undesired side reactions like dimerization compared to the desired reaction.[2]

  • Slow Addition: Adding the this compound solution slowly (e.g., via syringe pump) to the reaction mixture maintains its concentration at a very low level throughout the reaction, starving the dimerization pathway.[1]

  • Inert Atmosphere: For many reactions, especially those involving organometallic catalysts, ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions that can lead to dimer formation.

Troubleshooting Guide

This guide provides specific troubleshooting steps for common problems encountered when using this compound.

Problem Possible Cause Suggested Solution
Low yield of desired product; significant high-molecular-weight impurity observed by LC-MS. 1. High Reaction Concentration: The concentration of the indoline is too high, favoring intermolecular side reactions.1. Decrease Concentration: Dilute the reaction mixture significantly. Try running the reaction at 0.05 M or lower.
2. High Reaction Temperature: The temperature is providing enough activation energy for the dimerization pathway to compete effectively.2. Lower Temperature: Attempt the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -78 °C).[2]
3. Sub-optimal Reagent Stoichiometry: An excess of the indoline or a slow primary reaction can leave unreacted starting material available for dimerization.3. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner or reagent that reacts with the indoline.
Reaction turns dark/red immediately upon adding reagents. 1. Rapid Dimer Formation: The conditions are highly conducive to dimerization, which often produces colored byproducts.[1]1. Implement Slow Addition: Prepare a solution of the indoline and add it dropwise or via syringe pump over several hours to a solution of the other reagents.[1]
2. Air (Oxygen) Sensitivity: Oxidative coupling is occurring.2. Improve Inert Atmosphere: Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.
In a Buchwald-Hartwig amination, the primary byproduct is a diarylated amine or other complex mixture. 1. Incorrect Ligand/Catalyst Choice: The catalytic system is not efficient for this specific substrate, leading to side reactions.1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a variety of phosphine ligands (e.g., XantPhos, SPhos, RuPhos).[2]
2. Inappropriate Base: The base may be too strong or too weak, affecting the catalytic cycle and promoting side reactions.2. Screen Bases: Evaluate different bases such as Cs₂CO₃, K₃PO₄, or LHMDS.

Optimized Reaction Conditions & Protocols

Table 1: Example Optimization of Suzuki-Miyaura Coupling

The following table summarizes hypothetical optimization data for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Entry Pd Catalyst (mol%) Ligand (mol%) Base Temperature (°C) Yield (Product) Yield (Dimer)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄10045%30%
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄8065%15%
3Pd₂(dba)₃ (2)XantPhos (5)K₃PO₄8082%<5%
4Pd₂(dba)₃ (2)XantPhos (5)Cs₂CO₃8088%<2%
5Pd₂(dba)₃ (2)XantPhos (5)Cs₂CO₃6075%Not Detected
Protocol: General Procedure for Dimer-Minimized Buchwald-Hartwig Amination

This protocol provides a detailed methodology for the C-N cross-coupling of this compound with an aryl bromide, incorporating strategies to prevent dimer formation.

Reagents & Equipment:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Syringe pump

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add half of the total required anhydrous, degassed toluene to the flask to dissolve/suspend the solids.

  • Indoline Solution Preparation: In a separate, dry flask, dissolve this compound (1.2 equiv) in the remaining half of the anhydrous, degassed toluene.

  • Slow Addition: Draw the indoline solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction Execution: Heat the main reaction flask to 80-90 °C. Once the temperature has stabilized, begin the slow, dropwise addition of the indoline solution via the syringe pump over a period of 3-4 hours.

    • Critical Note: The slow addition is paramount to maintaining a low concentration of the free amine, thereby minimizing the rate of dimerization.

  • Monitoring: After the addition is complete, allow the reaction to stir at the same temperature. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired coupled product.

cluster_troubleshooting Troubleshooting Decision Tree Start Problem: Dimer Formation Q_Reaction Reaction Type? Start->Q_Reaction Coupling Coupling Rxn (Suzuki, Buchwald) Q_Reaction->Coupling Coupling Acylation Acylation / Alkylation Q_Reaction->Acylation Other Sol_Coupling1 Optimize Ligand / Catalyst (e.g., use bulky XantPhos) Coupling->Sol_Coupling1 Sol_Coupling2 Optimize Base (e.g., Cs2CO3 vs K3PO4) Coupling->Sol_Coupling2 Sol_General1 Decrease Temperature (e.g., 100°C -> 80°C) Acylation->Sol_General1 Sol_General2 Use High Dilution & Slow Addition Sol_Coupling1->Sol_General2 Sol_Coupling2->Sol_General2

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis: Tert-butyl 5-aminoindoline-1-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectrum of Tert-butyl 5-aminoindoline-1-carboxylate

This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of its complete experimental spectrum in public databases, this guide presents a detailed prediction of its 1H NMR spectrum based on the analysis of structurally related compounds. For comparative purposes, experimental data for relevant analogues, including the parent indoline, 5-aminoindole, and the synthetic precursor, Tert-butyl 5-nitroindoline-1-carboxylate, are included. This guide will aid researchers in the identification, characterization, and quality control of this important molecule.

Predicted 1H NMR Data and Comparison with Analogues

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the indoline ring, the amino group, and the tert-butyl protecting group. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the substituents on the indoline core.

The following table summarizes the predicted 1H NMR data for this compound and compares it with the experimental data for key analogues. This comparison highlights the impact of the N-Boc protecting group and the 5-amino/5-nitro substituent on the chemical shifts of the indoline protons.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) H-7~7.0 - 7.2d~8.01H
H-6~6.5 - 6.6dd~8.0, 2.01H
H-4~6.4 - 6.5d~2.01H
-NH2~3.5 (broad)s (broad)-2H
H-2~3.9 - 4.0t~8.52H
H-3~3.0 - 3.1t~8.52H
t-Bu~1.5s-9H
Tert-butyl 5-nitroindoline-1-carboxylate H-78.02d8.71H
H-67.91dd8.7, 2.21H
H-47.78d2.21H
H-24.09t8.62H
H-33.19t8.62H
t-Bu1.58s-9H
Indoline Aromatic6.61 - 7.08m-4H
H-23.49t8.42H
H-33.00t8.42H
-NH3.64 (broad)s (broad)-1H
5-Aminoindole Aromatic6.49 - 7.12m-4H
H-36.13t3.01H
H-27.08t2.81H
-NH (indole)10.6 (broad)s (broad)-1H
-NH24.40 (broad)s (broad)-2H

Key Spectral Features and Interpretations

  • Aromatic Region: The introduction of the electron-donating amino group at the C-5 position in this compound is expected to cause an upfield shift (to lower ppm values) of the aromatic protons (H-4, H-6, and H-7) compared to the electron-withdrawing nitro group in Tert-butyl 5-nitroindoline-1-carboxylate. This is a characteristic effect of electron-donating groups on the chemical shifts of aromatic protons.

  • Indoline Ring Protons: The protons of the five-membered ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other. The N-Boc group will cause a downfield shift of the adjacent H-2 protons compared to the parent indoline.

  • Tert-butyl Group: The nine protons of the tert-butyl group will appear as a sharp singlet at approximately 1.5 ppm, a characteristic signal for this protecting group.

  • Amino Group: The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Experimental Protocol for 1H NMR Analysis

A standard protocol for acquiring a high-quality 1H NMR spectrum is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample (e.g., this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio. A typical acquisition time is a few minutes.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of Proton Assignments

The following diagram illustrates the structure of this compound with the predicted chemical shifts for each proton.

Caption: Structure and predicted 1H NMR chemical shifts of this compound.

A Researcher's Guide to the Expected 13C NMR Profile of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed prediction of the 13C NMR spectrum for Tert-butyl 5-aminoindoline-1-carboxylate, a valuable intermediate in synthetic organic chemistry. The predicted chemical shifts are tabulated and compared with data from structurally related compounds to provide a robust reference for experimental work.

Predicted 13C NMR Chemical Shifts

The expected 13C NMR chemical shifts for this compound have been estimated based on the analysis of structurally similar compounds, including indoline, 5-aminoindoline, and N-Boc protected amines. The indoline core, the N-Boc protecting group, and the amino substituent at the C5 position each influence the electronic environment and, consequently, the chemical shift of the carbon atoms.

Below is a table summarizing the predicted chemical shifts for each carbon atom in this compound. The numbering of the carbon atoms corresponds to the chemical structure provided in the diagram below.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2~48-52Aliphatic carbon adjacent to the nitrogen of the indoline ring, deshielded by the nitrogen.
C3~30-34Aliphatic carbon in the five-membered ring.
C3a~130-134Aromatic carbon at the ring junction, influenced by the adjacent nitrogen.
C4~110-114Aromatic carbon ortho to the amino group, expected to be shielded.
C5~142-146Aromatic carbon directly attached to the electron-donating amino group, leading to deshielding.
C6~115-119Aromatic carbon meta to the amino group.
C7~108-112Aromatic carbon ortho to the nitrogen and meta to the amino group, expected to be shielded.
C7a~148-152Aromatic carbon at the ring junction, attached to the nitrogen of the Boc group, significantly deshielded.
C=O (Boc)~153-157Carbonyl carbon of the tert-butoxycarbonyl group.
C(CH3)3 (Boc)~80-84Quaternary carbon of the tert-butyl group.
C(CH3)3 (Boc)~28-30Methyl carbons of the tert-butyl group.

Experimental Protocols

While specific experimental data for the title compound is not publicly available, a general protocol for acquiring a 13C NMR spectrum is provided below.

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: 13C

  • Experiment: Proton-decoupled 13C NMR.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30).

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise ratio, particularly for quaternary carbons.

  • Temperature: 298 K.

Structural Visualization

To aid in the assignment of the 13C NMR peaks, the chemical structure of this compound with numbered carbon atoms is provided below.

Caption: Numbered structure of this compound.

This guide provides a foundational dataset for the 13C NMR analysis of this compound. Researchers can use this predicted data to assist in the interpretation of their experimental results, facilitating more efficient and accurate structural confirmation.

Decoding the Signature Fragmentation of Boc-Protected Indoles in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for the structural elucidation and characterization of synthetic molecules. When working with protected indole cores, a common motif in pharmacologically active compounds, understanding their fragmentation patterns is crucial for reliable analysis. This guide provides a comparative analysis of the mass spectrometry fragmentation of Boc-protected indoles, with a focus on identifying its characteristic patterns and contrasting them with other common N-protecting groups.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. In mass spectrometry, particularly under electrospray ionization (ESI) and electron ionization (EI), the Boc group exhibits a predictable and distinct fragmentation pattern. This signature fragmentation is dominated by the facile cleavage of the C-O bond and subsequent reactions of the tert-butyl moiety.

Unveiling the Fragmentation Pathway of N-Boc-Indole

The mass spectrum of N-Boc-indole is characterized by several key fragmentation pathways that give rise to specific, identifiable ions. The primary fragmentation events revolve around the Boc group, leading to significant neutral losses and the formation of a stable tert-butyl cation.

A typical fragmentation cascade for N-Boc-indole (Molecular Weight: 217.26 g/mol ) is as follows:

  • Loss of Isobutylene: The most prominent fragmentation pathway involves a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C4H8, 56 Da). This results in the formation of an N-carboxy-indole radical cation.

  • Formation of the tert-Butyl Cation: A simple cleavage of the O-C(CH3)3 bond results in the formation of the highly stable tert-butyl cation at m/z 57. This peak is often one of the most abundant in the spectrum.

  • Loss of the Entire Boc Group: Subsequent to or in parallel with other fragmentations, the entire Boc group (C5H9O2, 101 Da) can be lost, leading to the formation of the indole radical cation at m/z 117.

  • Fragmentation of the Indole Core: The unprotected indole ion can then undergo its characteristic fragmentation, which typically involves the loss of hydrogen cyanide (HCN, 27 Da).

The following diagram illustrates the primary fragmentation pathway of N-Boc-indole.

Fragmentation Pathway of N-Boc-Indole M N-Boc-Indole [M]+• m/z 217 F1 [M - C4H8]+• m/z 161 M->F1 - C4H8 (56 Da) F2 tert-Butyl cation [C4H9]+ m/z 57 M->F2 - C9H6NO2• F3 Indole cation [M - C5H9O2]+ m/z 117 M->F3 - C5H9O2• (100 Da) F4 [C7H6N]+ m/z 90 F3->F4 - HCN (27 Da) Experimental and Data Analysis Workflow cluster_exp Experimental Protocol cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution & Dilution) MS_Acquisition MS Data Acquisition (Full Scan & MS/MS) SamplePrep->MS_Acquisition Identify_M Identify Molecular Ion [M+H]+ MS_Acquisition->Identify_M Analyze_Frag Analyze Fragmentation (Neutral Losses, Key Fragments) Identify_M->Analyze_Frag Compare Compare with Known Patterns (e.g., Boc vs. Ac vs. Ts) Analyze_Frag->Compare Structure Structural Confirmation Compare->Structure

Interpreting the Mass Spectrum of Tert-butyl 5-aminoindoline-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, mass spectrometry is an indispensable tool for the structural elucidation and identification of synthetic intermediates. This guide provides a detailed interpretation of the expected mass spectrum of Tert-butyl 5-aminoindoline-1-carboxylate, a key building block in medicinal chemistry. By comparing its predicted fragmentation pattern with that of a known alternative, N-acetylindole, this document offers a framework for analyzing related structures.

Data Presentation: Predicted vs. Experimental Mass Spectra

The following tables summarize the predicted mass spectral data for this compound and the experimentally observed data for N-acetylindole. The fragmentation of this compound is dominated by the characteristic cleavages of the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Proposed Fragment Formula Notes
234Molecular Ion [M]⁺C₁₃H₁₈N₂O₂⁺Represents the intact molecule with one electron removed.
178[M-C₄H₈]⁺C₉H₁₀N₂O₂⁺Loss of isobutylene from the Boc group.[1][2][3]
134[M-C₅H₈O₂]⁺C₈H₁₀N₂⁺Loss of the entire Boc group, resulting in the 5-aminoindoline radical cation.
57[C₄H₉]⁺C₄H₉⁺tert-Butyl cation, often the base peak for Boc-protected compounds.[3]

Table 2: Experimental Mass Spectrometry Data for N-acetylindole

m/z (Observed) Proposed Fragment Formula Notes
159Molecular Ion [M]⁺C₁₀H₉NO⁺Base peak in the experimental spectrum.
117[M-C₂H₂O]⁺C₈H₇N⁺Loss of ketene from the acetyl group, a characteristic fragmentation.
90[C₇H₆]⁺C₇H₆⁺Further fragmentation of the indole core.
89[C₇H₅]⁺C₇H₅⁺Loss of a hydrogen atom from the m/z 90 fragment.

Experimental Protocols

The following is a general protocol for acquiring a mass spectrum of a small organic molecule like this compound using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile).

  • Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. To enhance protonation in positive ion mode, 0.1% formic acid can be added to the final solution.[4]

  • Vial Transfer: Place the final solution into a 2mL mass spectrometry vial with a screw cap and a soft septum.[5]

Instrumentation and Analysis

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules.[4][6]

  • Mass Analyzer: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap.[6][7]

  • Data Acquisition: The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and their fragments. A full scan is performed over a relevant m/z range (e.g., 50-500 amu). For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is selected and fragmented by collision-induced dissociation (CID).[7][8]

Visualization of Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for compound identification using mass spectrometry.

G M This compound [M]+• m/z = 234 frag1 [M-C4H8]+• m/z = 178 M->frag1 - C4H8 frag2 [M-C5H8O2]+• m/z = 134 M->frag2 - C5H8O2 frag3 [C4H9]+ m/z = 57 M->frag3

Caption: Predicted fragmentation pathway of this compound.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Interpretation SamplePrep Sample Preparation MS_Analysis Mass Spectrometry Analysis SamplePrep->MS_Analysis GetData Acquire Mass Spectrum MS_Analysis->GetData Identify_M Identify Molecular Ion GetData->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Propose_Struct Propose Fragment Structures Analyze_Frag->Propose_Struct Compare_DB Compare with Database/Literature Propose_Struct->Compare_DB Confirm_Struct Confirm Structure Compare_DB->Confirm_Struct

Caption: General workflow for compound identification using mass spectrometry.

References

Comparative Guide to HPLC Methods for Purity Analysis of Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 5-aminoindoline-1-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those involving the indoline scaffold. Ensuring the purity of this intermediate is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides a comparative analysis of two proposed HPLC methods for the purity determination of this compound: a conventional Reversed-Phase (RP-HPLC) method and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method. The selection of an appropriate method depends on the nature of the potential impurities, which can range from nonpolar starting materials to highly polar byproducts.

Experimental Workflow and Method Selection Logic

The general workflow for HPLC analysis involves sample preparation, chromatographic separation, detection, and data analysis. The initial choice between RP-HPLC and HILIC is dictated by the anticipated polarity of the impurities. The following diagrams illustrate the typical experimental process and the logical considerations for method selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (RP-HPLC or HILIC) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Report Calculate->Report

Caption: A typical experimental workflow for HPLC purity analysis.

Method_Selection_Logic Analyte Tert-butyl 5-aminoindoline-1-carboxylate (Main Compound) Impurity_Type Anticipated Impurity Profile? Analyte->Impurity_Type RP_HPLC Method 1: RP-HPLC (Primary Choice) Impurity_Type->RP_HPLC Non-polar to Moderately Polar (e.g., starting materials, dimers) HILIC Method 2: HILIC (Alternative/Complementary) Impurity_Type->HILIC Highly Polar (e.g., de-BOC impurity, salts) Both Use Both Methods Orthogonally Impurity_Type->Both Broad Polarity Range Result1 Optimized Purity Method RP_HPLC->Result1 Good resolution of key impurities Result2 Optimized Purity Method HILIC->Result2 Good resolution of polar impurities Result3 Optimized Purity Method Both->Result3 Comprehensive Purity Profile

Caption: Logical workflow for selecting an appropriate HPLC method.

Proposed HPLC Methods for Purity Analysis

Two distinct HPLC methods are proposed for the comprehensive purity assessment of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the most common HPLC mode and is well-suited for separating compounds of low to moderate polarity.[3] The separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase. This method is expected to provide excellent retention and resolution for the main compound and any nonpolar to moderately polar impurities.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm[1]

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4][5] It is particularly effective for retaining and separating very polar compounds that elute at or near the void volume in RP-HPLC.[4][5] This method is proposed to specifically target potential polar impurities, such as the de-BOC (tert-butyloxycarbonyl) protected amine.

Experimental Protocol:

  • Column: Amide or bare silica, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% B

    • 5-25 min: 95% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (90:10, v/v)

Performance Comparison: Representative Data

The following table summarizes representative (hypothetical) performance data for the two proposed methods. This data is intended to illustrate the expected differences in selectivity and performance for the main analyte and potential process-related impurities.

ParameterMethod 1: RP-HPLCMethod 2: HILICComments
Analyte & Impurities Retention Time (min) Retention Time (min)
Impurity A (Highly Polar)2.512.8HILIC provides strong retention for polar impurities.
This compound 18.2 4.5 The main analyte is less retained in HILIC due to its lower polarity.
Impurity B (Nonpolar)22.53.1RP-HPLC provides strong retention for nonpolar impurities.
Performance Metrics
Resolution (Analyte / Impurity A)15.17.5Both methods provide adequate resolution from the polar impurity.
Resolution (Analyte / Impurity B)3.81.8RP-HPLC shows superior resolution for the nonpolar impurity.
Peak Asymmetry (Analyte)1.11.3Good peak shape is achievable with both methods.
Theoretical Plates (Analyte)>12,000>9,000Both columns demonstrate good efficiency.

Conclusion

Both RP-HPLC and HILIC methods offer viable approaches for the purity analysis of this compound.

  • RP-HPLC (Method 1) should be considered the primary method for routine quality control, as it provides excellent resolution for the main peak and likely nonpolar to moderately polar impurities. Its robustness and widespread use make it a reliable choice.

  • HILIC (Method 2) serves as an excellent orthogonal method.[4][5] It is particularly valuable during method development and for release testing where highly polar impurities, which might be missed by RP-HPLC, need to be quantified.

For comprehensive characterization and validation of the purity of this compound, employing both methods orthogonally would provide the highest degree of confidence in the analytical results.

References

Comparing Tert-butyl 5-aminoindoline-1-carboxylate with other protected aminoindolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the 5-amino position of an indoline scaffold is a critical decision in the synthesis of a wide array of pharmacologically active molecules. The choice of protecting group directly impacts reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of tert-butyl 5-aminoindoline-1-carboxylate (Boc-5-aminoindoline) with other commonly employed protected aminoindolines, specifically those bearing the benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This comparison is supported by experimental data derived from analogous aromatic amine systems to provide a framework for rational protecting group selection.

Core Comparison: Orthogonality and Deprotection

The primary distinction between Boc, Cbz, and Fmoc protecting groups lies in their deprotection conditions, which allows for their orthogonal use in complex syntheses. Orthogonality ensures that one protecting group can be removed selectively without affecting the others.

  • tert-Butoxycarbonyl (Boc): This protecting group is labile to acidic conditions, typically cleaved with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. It is stable to basic conditions and hydrogenolysis.

  • Benzyloxycarbonyl (Cbz): The Cbz group is characteristically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). It exhibits broad stability to both acidic and basic conditions.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is removed under basic conditions, most commonly using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). It is stable to acidic and hydrogenolytic conditions.

The relationship between these protecting groups and their respective deprotection methods is illustrated in the diagram below.

G cluster_PGs Protecting Groups cluster_Conditions Deprotection Conditions Boc Boc Acid Acidic (e.g., TFA) Boc->Acid Cleaved by H2 Hydrogenolysis (e.g., H₂/Pd-C) Boc->H2 Stable to Base Basic (e.g., Piperidine) Boc->Base Stable to Cbz Cbz Cbz->Acid Stable to Cbz->H2 Cleaved by Cbz->Base Stable to Fmoc Fmoc Fmoc->Acid Stable to Fmoc->H2 Stable to Fmoc->Base Cleaved by

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Performance Comparison: Protection and Deprotection of Aromatic Amines

Protecting GroupReagentTypical ConditionsSolventTypical Yield (%)Reference
Boc (Boc)₂O, Amberlite-IR 120Room Temperature, 1 minSolvent-free99
Cbz Benzyl Chloroformate, Pyridine0 °CCH₂Cl₂~92[1]
Fmoc Fmoc-Cl, NaHCO₃Room TemperatureAqueous DioxaneHigh (not specified)

Table 1: Comparison of Protection Reactions for Aniline.

Protected AmineDeprotection MethodTypical ConditionsTypical Yield (%)Reference
Boc-aniline Trifluoroacetic Acid (TFA)Room TemperatureHigh (not specified)[2]
Cbz-aniline H₂ (1 atm), 10% Pd/CRoom Temperature, 4h>95
Fmoc-aniline 20% Piperidine in DMFRoom TemperatureHigh (not specified)

Table 2: Comparison of Deprotection Reactions for Protected Aniline.

Experimental Protocols

Below are generalized experimental protocols for the protection and deprotection of a primary aromatic amine like 5-aminoindoline. Note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Boc Protection of 5-Aminoindoline

Materials:

  • 5-Aminoindoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-aminoindoline (1.0 eq) in the chosen solvent.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Cbz Protection of 5-Aminoindoline

Materials:

  • 5-Aminoindoline

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃) or Pyridine

  • Dichloromethane (DCM) or a biphasic solvent system (e.g., Dioxane/Water)

Procedure:

  • Dissolve 5-aminoindoline (1.0 eq) in the chosen solvent or solvent mixture.

  • Add a base such as sodium carbonate (2.0 eq) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Fmoc Protection of 5-Aminoindoline

Materials:

  • 5-Aminoindoline

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

Procedure:

  • Dissolve 5-aminoindoline (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Deprotection Mechanisms and Workflow

The distinct deprotection pathways for Boc, Cbz, and Fmoc groups are fundamental to their utility.

G cluster_Boc Boc Deprotection (Acidic) cluster_Cbz Cbz Deprotection (Hydrogenolysis) cluster_Fmoc Fmoc Deprotection (Basic) Boc_Protected Boc-NH-R Protonation Protonation Boc_Protected->Protonation + H⁺ Carbocation tert-Butyl Cation Formation Protonation->Carbocation Loss of CO₂ & Isobutylene Deprotected_Boc H₂N-R Carbocation->Deprotected_Boc Cbz_Protected Cbz-NH-R Adsorption Adsorption to Catalyst Surface Cbz_Protected->Adsorption + H₂/Pd-C Cleavage Hydrogenolytic Cleavage Adsorption->Cleavage Deprotected_Cbz H₂N-R Cleavage->Deprotected_Cbz + Toluene + CO₂ Fmoc_Protected Fmoc-NH-R Proton_Abstraction Proton Abstraction Fmoc_Protected->Proton_Abstraction + Base (Piperidine) Elimination β-Elimination Proton_Abstraction->Elimination Formation of Dibenzofulvene Deprotected_Fmoc H₂N-R Elimination->Deprotected_Fmoc + CO₂

Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc groups.

A typical experimental workflow for comparing the efficacy of these protecting groups on 5-aminoindoline would involve parallel synthesis and analysis as depicted below.

G cluster_protection Protection Step cluster_analysis1 Analysis 1 cluster_stability Stability Tests cluster_deprotection Deprotection Step cluster_analysis2 Analysis 2 start 5-Aminoindoline protect_Boc Boc Protection start->protect_Boc protect_Cbz Cbz Protection start->protect_Cbz protect_Fmoc Fmoc Protection start->protect_Fmoc yield_Boc Yield & Purity (Boc) protect_Boc->yield_Boc yield_Cbz Yield & Purity (Cbz) protect_Cbz->yield_Cbz yield_Fmoc Yield & Purity (Fmoc) protect_Fmoc->yield_Fmoc stability_Boc Stability of Boc-5-aminoindoline yield_Boc->stability_Boc stability_Cbz Stability of Cbz-5-aminoindoline yield_Cbz->stability_Cbz stability_Fmoc Stability of Fmoc-5-aminoindoline yield_Fmoc->stability_Fmoc deprotect_Boc Boc Deprotection stability_Boc->deprotect_Boc deprotect_Cbz Cbz Deprotection stability_Cbz->deprotect_Cbz deprotect_Fmoc Fmoc Deprotection stability_Fmoc->deprotect_Fmoc de_yield_Boc Yield & Purity (Deprotected Boc) deprotect_Boc->de_yield_Boc de_yield_Cbz Yield & Purity (Deprotected Cbz) deprotect_Cbz->de_yield_Cbz de_yield_Fmoc Yield & Purity (Deprotected Fmoc) deprotect_Fmoc->de_yield_Fmoc

Caption: Experimental workflow for comparing protecting groups.

Conclusion

The choice between Boc, Cbz, and Fmoc for the protection of 5-aminoindoline depends heavily on the planned synthetic route.

  • This compound is an excellent choice when subsequent reactions are to be carried out under basic or hydrogenolytic conditions, with deprotection planned using acid. The protection reaction is often high-yielding and can be performed under mild conditions.

  • Cbz-protected 5-aminoindoline offers robustness towards both acidic and basic conditions, making it suitable for a wide range of transformations. Its removal by catalytic hydrogenolysis is a clean and efficient process, though it may not be compatible with other reducible functional groups in the molecule.

  • Fmoc-protected 5-aminoindoline is the preferred option when acid-labile protecting groups are present elsewhere in the molecule and when mild basic conditions are desired for deprotection.

Ultimately, the optimal protecting group is substrate- and route-dependent. The data on analogous aromatic amines, coupled with the established principles of protecting group orthogonality, provide a strong foundation for making an informed decision for the synthesis of complex molecules based on the 5-aminoindoline scaffold.

References

A Comparative Guide to Alternatives for Tert-butyl 5-aminoindoline-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 5-aminoindoline-1-carboxylate is a valuable bifunctional building block in organic synthesis, particularly prominent in medicinal chemistry and drug discovery. Its structure combines a nucleophilic aniline-type amine with a Boc-protected indoline nitrogen, making it a versatile scaffold for constructing complex molecules, notably kinase inhibitors.[1][2] However, the need to explore diverse chemical space, overcome synthetic challenges, or improve physicochemical properties of target molecules often necessitates the use of alternatives.

This guide provides an objective comparison of viable alternatives to this compound, categorized into two main strategies: the use of alternative protecting groups on the 5-aminoindoline core and the bioisosteric replacement of the indoline scaffold itself.

Logical Overview of Alternatives

The selection of an alternative can be broadly divided into two main approaches: modifying the protective group strategy for the same indoline core or replacing the core scaffold with a bioisostere.

G cluster_main Alternatives to this compound A Alternative Protecting Groups Boc Boc (Baseline) A->Boc Cbz Cbz (Carbobenzyloxy) A->Cbz Ac Ac (Acetyl) A->Ac B Bioisosteric Scaffold Replacements Azaindole Azaindoles (e.g., 7-Azaindole) B->Azaindole Indazole Indazoles B->Indazole Oxindole Oxindoles B->Oxindole Start This compound Start->A Start->B

Caption: Logical breakdown of alternative strategies.

Part 1: Alternative Protecting Groups for 5-Aminoindoline

The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions.[3] However, synthetic strategies requiring orthogonal protection schemes may necessitate other groups. The choice of protecting group for the indoline nitrogen impacts the overall synthetic route, particularly the deprotection step.[4]

Protecting GroupIntroduction ReagentStabilityCleavage ConditionsKey Considerations
Boc (Baseline)Di-tert-butyl dicarbonate ((Boc)₂O)Stable to base, hydrogenolysisStrong acid (e.g., TFA, HCl)[3]Standard, reliable, but sensitive to strong acid.
Cbz (Carbobenzyloxy)Benzyl chloroformate (Cbz-Cl)Stable to acid and baseCatalytic hydrogenolysis (e.g., H₂, Pd/C)[3]Useful when acid/base lability is a concern; incompatible with reducible groups.
Ac (Acetyl)Acetic anhydride or Acetyl chlorideStable to acidic conditionsBasic or harsh acidic hydrolysis[3]Cost-effective, but removal conditions can be harsh and may not be suitable for sensitive substrates.
Experimental Protocols

Protocol 1: Boc Protection of 5-Aminoindoline (Reference) This protocol describes the protection of the indoline nitrogen, assuming the 5-amino group is handled separately or protected by another group.

  • Dissolve 5-aminoindole in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, typically triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[3]

Protocol 2: Cbz Protection of Indoline Nitrogen

  • Dissolve the indoline starting material in a suitable solvent (e.g., THF, dioxane).

  • Add a base such as sodium bicarbonate or TEA.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Part 2: Bioisosteric Replacements of the Indoline Scaffold

Bioisosteric replacement is a powerful drug design strategy to modulate potency, selectivity, and pharmacokinetic properties.[5][6] Several heterocyclic scaffolds serve as effective bioisosteres for the indoline core. The indole/azaindole/oxindole moieties are particularly important pharmacophores in many bioactive compounds, especially kinase inhibitors.[1][7]

ScaffoldExample ApplicationTargetPerformance Data (IC₅₀)Rationale for Use
Indoline (Baseline)Pexidartinib precursorCSF1RPexidartinib: 13 nM[7]Established and well-understood scaffold.
7-Azaindole Kinase Inhibitor Scaffoldc-Met, Aurora KinaseCompound 59 (c-Met): 40 nM[8]The nitrogen atom can act as a hydrogen bond acceptor, potentially improving binding affinity and modulating solubility.[7][8]
Indazole Tricyclic Quinoline PrecursorN/A (Synthetic Intermediate)N/AOffers a different vector for substitution and can alter the electronic properties and metabolic stability of the final molecule.[9]
Oxindole Kinase Inhibitor ScaffoldCDKs, RTKsVaries widely with substitutionThe 2-oxo group provides an additional hydrogen bond acceptor and changes the geometry compared to indoline.[10]

General Synthetic Workflow

The use of these building blocks, whether the original or an alternative, typically follows a multi-step synthetic sequence in drug discovery programs. The workflow illustrates how these scaffolds are incorporated into more complex target molecules.

G Start Indoline or Bioisosteric Scaffold Protect N-Protection (e.g., Boc, Cbz) Start->Protect Functionalize Functionalization (e.g., Halogenation) Protect->Functionalize Couple Cross-Coupling (e.g., Suzuki, Buchwald) Functionalize->Couple Modify Side Chain Modification Couple->Modify Deprotect Deprotection Modify->Deprotect Final Final Bioactive Molecule Deprotect->Final

Caption: A generalized synthetic workflow in drug discovery.

Case Study: Azaindole as a Bioisostere in Kinase Inhibitors

The replacement of an indole or indoline scaffold with an azaindole is a well-documented and successful strategy in the development of kinase inhibitors.[8] For example, a 7-azaindole fragment was identified as a unique kinase inhibitor scaffold and served as the starting point for the development of the CSF1R inhibitor Pexidartinib.[7]

In another example, the synthesis of c-Met kinase inhibitors demonstrated the utility of the azaindole core. The synthesis involved Boc protection of the azaindole nitrogen, followed by Suzuki coupling to introduce an aryl group, and subsequent deprotection with trifluoroacetic acid to yield the final active compounds.[8] This highlights a practical application where an N-Boc protected azaindole serves as a direct alternative to an N-Boc protected indoline.

Simplified Kinase Signaling Context

The target molecules synthesized from these scaffolds often function by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases (RTKs).

G cluster_pathway Simplified RTK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met, CSF1R) GF->RTK Binds & Activates Signal Intracellular Signaling Cascade (e.g., PI3K/AKT) RTK->Signal Phosphorylates Response Cell Proliferation & Survival Signal->Response Promotes Inhibitor Indoline/Azaindole-based Kinase Inhibitor Inhibitor->RTK Inhibits

References

A Comparative Spectroscopic Guide to Tert-butyl 5-aminoindoline-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Tert-butyl 5-aminoindoline-1-carboxylate and its N-acetyl and N-benzoyl derivatives. Understanding the distinct spectral characteristics of these compounds is crucial for their synthesis, identification, and application in pharmaceutical research and development. This document presents a compilation of experimental and predicted spectroscopic data, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited availability of direct experimental spectra for the parent compound and its acylated derivatives, some of the presented data are predicted based on the analysis of structurally related molecules, including 5-aminoindoline and other N-Boc protected indolines.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound Aromatic Protons: H-4: ~6.8-7.0 (d) H-6: ~6.5-6.7 (dd) H-7: ~7.1-7.3 (d) Indoline Protons: H-2: ~3.9-4.1 (t) H-3: ~3.0-3.2 (t) Amino Proton: -NH₂: ~3.5 (br s) Boc Protons: -C(CH₃)₃: ~1.5 (s)
N-acetyl this compound Aromatic Protons: H-4: ~7.2-7.4 (d) H-6: ~7.0-7.2 (dd) H-7: ~7.5-7.7 (d) Indoline Protons: H-2: ~3.9-4.1 (t) H-3: ~3.0-3.2 (t) Amide Proton: -NHCOCH₃: ~8.0-8.5 (br s) Acetyl Protons: -COCH₃: ~2.1 (s) Boc Protons: -C(CH₃)₃: ~1.5 (s)
N-benzoyl this compound Aromatic Protons (Indoline): H-4: ~7.3-7.5 (d) H-6: ~7.1-7.3 (dd) H-7: ~7.6-7.8 (d) Aromatic Protons (Benzoyl): ~7.4-7.9 (m) Indoline Protons: H-2: ~3.9-4.1 (t) H-3: ~3.0-3.2 (t) Amide Proton: -NHCOPh: ~8.5-9.0 (br s) Boc Protons: -C(CH₃)₃: ~1.5 (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound Aromatic Carbons: C-3a: ~140-142 C-4: ~115-117 C-5: ~138-140 C-6: ~112-114 C-7: ~125-127 C-7a: ~130-132 Indoline Carbons: C-2: ~50-52 C-3: ~30-32 Boc Carbons: -C=O: ~153-155 -C(CH₃)₃: ~80-82 -C(CH₃)₃: ~28
N-acetyl this compound Aromatic Carbons: C-3a: ~135-137 C-4: ~118-120 C-5: ~133-135 C-6: ~120-122 C-7: ~128-130 C-7a: ~138-140 Indoline Carbons: C-2: ~50-52 C-3: ~30-32 Amide Carbon: -C=O: ~168-170 Acetyl Carbon: -COCH₃: ~24 Boc Carbons: -C=O: ~153-155 -C(CH₃)₃: ~80-82 -C(CH₃)₃: ~28
N-benzoyl this compound Aromatic Carbons (Indoline): C-3a: ~135-137 C-4: ~118-120 C-5: ~134-136 C-6: ~121-123 C-7: ~129-131 C-7a: ~138-140 Aromatic Carbons (Benzoyl): ~127-135 Indoline Carbons: C-2: ~50-52 C-3: ~30-32 Amide Carbon: -C=O: ~165-167 Boc Carbons: -C=O: ~153-155 -C(CH₃)₃: ~80-82 -C(CH₃)₃: ~28

Table 3: IR Spectroscopic Data (Predicted)

CompoundKey IR Absorptions (cm⁻¹)
This compound N-H Stretch (Amino): 3400-3200 (two bands) C-H Stretch (Aromatic): 3100-3000 C-H Stretch (Aliphatic): 2980-2850 C=O Stretch (Boc): ~1690 N-H Bend (Amino): ~1620 C-N Stretch: ~1300
N-acetyl this compound N-H Stretch (Amide): ~3300 C-H Stretch (Aromatic): 3100-3000 C-H Stretch (Aliphatic): 2980-2850 C=O Stretch (Amide I): ~1670 C=O Stretch (Boc): ~1690 N-H Bend (Amide II): ~1540
N-benzoyl this compound N-H Stretch (Amide): ~3300 C-H Stretch (Aromatic): 3100-3000 C-H Stretch (Aliphatic): 2980-2850 C=O Stretch (Amide I): ~1660 C=O Stretch (Boc): ~1690 N-H Bend (Amide II): ~1530

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound [M]⁺: 234.14[M-57]⁺ (loss of C₄H₉), [M-100]⁺ (loss of Boc group)
N-acetyl this compound [M]⁺: 276.15[M-57]⁺ (loss of C₄H₉), [M-100]⁺ (loss of Boc group), [M-42]⁺ (loss of ketene)
N-benzoyl this compound [M]⁺: 338.17[M-57]⁺ (loss of C₄H₉), [M-100]⁺ (loss of Boc group), [M-105]⁺ (loss of benzoyl group)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-64.

      • Spectral Width: 12-16 ppm.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Spectral Width: 200-240 ppm.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Perform baseline correction if necessary.

Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode is typically used for these compounds.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to confirm the structure. Common losses for these compounds include the tert-butyl group (57 Da) and the entire Boc group (100 Da).

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Indoline 5-Aminoindoline Boc_Indoline This compound Indoline->Boc_Indoline Boc Protection Acetyl_Derivative N-acetyl Derivative Boc_Indoline->Acetyl_Derivative Acetylation Benzoyl_Derivative N-benzoyl Derivative Boc_Indoline->Benzoyl_Derivative Benzoylation NMR NMR (1H, 13C) Boc_Indoline->NMR IR FT-IR Boc_Indoline->IR MS Mass Spectrometry Boc_Indoline->MS Acetyl_Derivative->NMR Acetyl_Derivative->IR Acetyl_Derivative->MS Benzoyl_Derivative->NMR Benzoyl_Derivative->IR Benzoyl_Derivative->MS Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_IR Compare Functional Group Absorptions IR->Compare_IR Compare_MS Compare Molecular Ions and Fragmentation MS->Compare_MS Interpretation Structural Elucidation and Confirmation Compare_NMR->Interpretation Compare_IR->Interpretation Compare_MS->Interpretation

Caption: Workflow for Spectroscopic Comparison.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the parent compound and its derivatives, highlighting the key structural modifications.

Structural_Relationships Parent Tert-butyl 5-aminoindoline-1-carboxylate Modification1 Acetylation of 5-amino group Parent->Modification1 Modification2 Benzoylation of 5-amino group Parent->Modification2 Acetyl N-acetyl Derivative Benzoyl N-benzoyl Derivative Modification1->Acetyl Modification2->Benzoyl

Confirming the Structure of Tert-butyl 5-aminoindoline-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel or synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of Tert-butyl 5-aminoindoline-1-carboxylate, a key intermediate in various synthetic pathways. This document outlines the expected data from standard spectroscopic methods and compares it with a structurally related compound, Tert-butyl indoline-1-carboxylate, to highlight key differentiators.

Spectroscopic and Analytical Data Comparison

The primary methods for elucidating the structure of an organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a summary of the expected and observed data for this compound and a key structural analog.

Property/TechniqueThis compound (Expected)Tert-butyl indoline-1-carboxylate (Alternative)Key Differentiator
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₇NO₂Presence of an additional nitrogen atom in the target compound.
Molecular Weight 234.29 g/mol 219.28 g/mol A difference of 15.01 g/mol , corresponding to the -NH₂ group.
¹H NMR Aromatic protons with distinct splitting due to the amino group.Simpler aromatic proton splitting pattern.The presence and position of the amino group significantly alter the chemical environment and coupling of the aromatic protons.
¹³C NMR Aromatic carbons showing shifts influenced by the electron-donating amino group.Different chemical shifts for the aromatic carbons.The carbon atom attached to the amino group will be significantly upfield.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 235.14[M+H]⁺ at m/z 220.13The molecular ion peak directly reflects the difference in molecular weight.
IR Spectroscopy N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹).Absence of primary amine N-H stretching bands.The presence of two distinct N-H stretching bands is a clear indicator of the primary amino group.

Predicted Analytical Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.0-7.2 (m, 1H): Aromatic proton on the benzene ring.

  • δ 6.5-6.7 (m, 2H): Aromatic protons on the benzene ring, shifted upfield due to the electron-donating effect of the amino group.

  • δ 3.9-4.1 (t, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen of the carbamate.

  • δ 3.6-3.8 (br s, 2H): Amino group protons (-NH₂).

  • δ 2.9-3.1 (t, 2H): Methylene protons (-CH₂-) at position 3 of the indoline ring.

  • δ 1.5 (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 154-156: Carbonyl carbon of the carbamate.

  • δ 140-145: Aromatic carbons attached to nitrogen and the amino group.

  • δ 125-130: Aromatic carbons.

  • δ 110-120: Aromatic carbons.

  • δ 80-82: Quaternary carbon of the tert-butyl group.

  • δ 45-50: Methylene carbon adjacent to the carbamate nitrogen.

  • δ 28-30: Methylene carbon at position 3 of the indoline ring.

  • δ 28.5: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-Boc protected amines involves the loss of the Boc group or its components.

  • Expected Molecular Ion (ESI+): [M+H]⁺ = 235.14

  • Predicted Fragmentation:

    • m/z 179.12: Loss of isobutylene (-C₄H₈) from the Boc group.

    • m/z 135.09: Loss of the entire Boc group (-C₅H₉O₂).

    • m/z 57.07: Tert-butyl cation ([C₄H₉]⁺), which is often a base peak for Boc-protected compounds.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • ~3400 cm⁻¹ and ~3300 cm⁻¹: Two distinct N-H stretching vibrations, characteristic of a primary amine.

  • ~2970 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1690 cm⁻¹: C=O stretching of the carbamate.

  • ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1160 cm⁻¹: C-N stretching.

Experimental Protocols

The following are general protocols for the acquisition of analytical data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

    • Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Analytical Workflow

The logical flow for confirming the structure of a synthesized compound involves a multi-step analytical approach.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Final Confirmation TLC TLC/LC-MS for Purity MS Mass Spectrometry for Molecular Weight TLC->MS IR IR Spectroscopy for Functional Groups MS->IR NMR_1H 1H NMR for Proton Environment IR->NMR_1H NMR_13C 13C NMR for Carbon Skeleton NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) for Connectivity NMR_13C->NMR_2D Data_Integration Integration of All Spectral Data NMR_2D->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound.

By following this comprehensive analytical approach and comparing the acquired data with the expected values and those of known analogs, researchers can confidently confirm the structure of this compound.

A Comparative Guide to the Analytical Data of Tert-butyl 5-aminoindoline-1-carboxylate and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-referenced comparison of analytical data for Tert-butyl 5-aminoindoline-1-carboxylate and its synthetic precursor, Tert-butyl 5-nitroindoline-1-carboxylate. This document summarizes key analytical data and detailed experimental protocols to support research and development activities.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various therapeutic agents. Its structural integrity and purity are paramount for the successful development of novel compounds. This guide offers a side-by-side comparison of the analytical data of this compound with its immediate precursor, Tert-butyl 5-nitroindoline-1-carboxylate, providing a clear reference for researchers.

Physical and Chemical Properties

A summary of the key physical and chemical properties for both compounds is presented in the table below.

PropertyThis compoundTert-butyl 5-nitroindoline-1-carboxylate
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₆N₂O₄
Molecular Weight 234.29 g/mol 264.28 g/mol
Appearance White to off-white solidYellow to light yellow solid
Boiling Point 384.2 ± 34.0 °C (Predicted)[1]408.8 ± 34.0 °C (Predicted)
Density 1.16 ± 0.1 g/cm³ (Predicted)[1]1.28 ± 0.1 g/cm³ (Predicted)
CAS Number 129487-92-9[2]99429-73-9

Synthetic Pathway

The synthesis of this compound is typically achieved through the reduction of the nitro group of Tert-butyl 5-nitroindoline-1-carboxylate. This transformation is a standard procedure in organic synthesis and is crucial for introducing the versatile amino functionality.

Synthesis Tert-butyl 5-nitroindoline-1-carboxylate Tert-butyl 5-nitroindoline-1-carboxylate This compound This compound Tert-butyl 5-nitroindoline-1-carboxylate->this compound Reduction (e.g., H₂, Pd/C)

Synthetic route to this compound.

Experimental Protocols

Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

A common method for the Boc-protection of 5-nitroindole is as follows:

To a solution of 5-nitroindole in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, Tert-butyl 5-nitro-1H-indole-1-carboxylate, is then isolated and purified using standard techniques such as extraction and column chromatography.

Synthesis of this compound

The reduction of the nitro group is a key step. A general procedure is outlined below:

Tert-butyl 5-nitro-1H-indole-1-carboxylate is dissolved in a solvent like ethyl acetate. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction mixture is then stirred under a hydrogen atmosphere at room temperature overnight. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound as a solid.[1]

Comparative Analytical Data

While specific experimental spectra for the target compound and its precursor were not found in the literature, the following tables provide predicted and representative data for similar compounds.

¹H NMR Spectral Data (Predicted)
CompoundChemical Shift (δ) ppm and Multiplicity
This compound Aromatic protons (approx. 6.5-7.5 ppm), Indoline protons (approx. 2.8-4.0 ppm), Amino protons (broad singlet, approx. 3.5-4.5 ppm), tert-Butyl protons (singlet, approx. 1.5 ppm)
Tert-butyl 5-nitroindoline-1-carboxylate Aromatic protons (approx. 7.5-8.5 ppm), Indoline protons (approx. 3.0-4.2 ppm), tert-Butyl protons (singlet, approx. 1.6 ppm)
¹³C NMR Spectral Data (Predicted)
CompoundChemical Shift (δ) ppm
This compound Carbonyl carbon (approx. 154 ppm), Aromatic carbons (approx. 110-150 ppm), Boc quaternary carbon (approx. 80 ppm), Indoline carbons (approx. 28-55 ppm), tert-Butyl carbons (approx. 28 ppm)
Tert-butyl 5-nitroindoline-1-carboxylate Carbonyl carbon (approx. 153 ppm), Aromatic carbons (approx. 115-155 ppm, with the carbon bearing the nitro group shifted downfield), Boc quaternary carbon (approx. 82 ppm), Indoline carbons (approx. 28-55 ppm), tert-Butyl carbons (approx. 28 ppm)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reaction_Setup Reaction Setup: - Tert-butyl 5-nitroindoline-1-carboxylate - Solvent (e.g., Ethyl Acetate) - Pd/C catalyst Start->Reaction_Setup Hydrogenation Hydrogenation: - H₂ atmosphere - Room Temperature - Stir overnight Reaction_Setup->Hydrogenation Workup Work-up: - Filtration - Solvent Evaporation Hydrogenation->Workup Product_Isolation Product Isolation: This compound Workup->Product_Isolation NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Product_Isolation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Product_Isolation->Mass_Spectrometry Physical_Characterization Physical Characterization (Melting Point, Appearance) Product_Isolation->Physical_Characterization

General workflow for synthesis and analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive identification and quality control, it is recommended to acquire experimental analytical data on the specific batches of material being used.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 5-aminoindoline-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of Down the Drain or in General Waste. This compound is classified as hazardous. All waste, including empty containers, must be disposed of through an approved hazardous waste program.

This document provides essential safety and logistical information for the proper disposal of tert-butyl 5-aminoindoline-1-carboxylate (CAS: 129487-92-9), a common reagent in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Profile and Safety Summary

This compound is a chemical that requires careful handling due to its potential health effects. Based on available safety data, the compound is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most complete and up-to-date information.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data compiled from multiple supplier safety data sheets. The GHS07 "Exclamation Mark" pictogram is associated with these hazards.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound waste, including pure compound, contaminated lab supplies, and empty containers.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling any waste, ensure you are wearing appropriate PPE:

    • Nitrile gloves

    • Safety glasses or goggles

    • Chemical-resistant lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, and any chemically contaminated solid waste (e.g., weighing boats, contaminated gloves, absorbent paper) in a dedicated, compatible hazardous waste container.

    • For chemically contaminated lab trash, it is best practice to double-bag the waste in clear plastic bags to allow for visual inspection by Environmental Health & Safety (EHS) personnel.

  • Liquid Waste:

    • If the compound is in solution, collect it in a designated, leak-proof hazardous waste container with a screw-on cap. Ensure the container is made of a compatible material (e.g., high-density polyethylene).

  • Empty Containers:

    • "Empty" containers that once held this compound are still considered hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, the container may be disposed of in the regular trash, but first, deface the label to prevent misuse.

3. Hazardous Waste Container Management:

  • Labeling:

    • Immediately label the hazardous waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations or formulas).

      • An accurate estimation of the quantity.

      • The date of waste generation.

      • The principal investigator's name and lab location.

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment (such as a lab tray) is used to capture any potential leaks.

4. Arranging for Disposal:

  • Contact EHS:

    • Once the waste container is full or has been in storage for 90 days, arrange for its collection by your institution's Environmental Health & Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Regulatory Compliance:

    • All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).

    • Never dispose of this chemical in the regular trash or down the sanitary sewer system.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 start Waste Generated (this compound) is_solid Solid Material? start->is_solid is_liquid Liquid Mixture? is_solid->is_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Yes store_waste Store Waste in Secondary Containment in a Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->store_waste request_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 5-aminoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 5-aminoindoline-1-carboxylate

This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 129487-92-9), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary:

This compound is associated with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • May be harmful if swallowed.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this chemical. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended as a conservative safety measure. • Inner Glove: Nitrile rubber, minimum 0.1 mm thickness. • Outer Glove: Neoprene or Butyl rubber, minimum 0.3 mm thickness.Provides robust protection against potential skin contact. Nitrile offers good splash resistance, while neoprene and butyl rubber provide more extensive protection. Given the absence of specific breakthrough time data, a cautious approach is necessary. Gloves should be changed immediately if contamination is suspected.[4]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against severe eye damage from accidental splashes of the chemical.[1][2][4]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory.Protects skin from potential splashes and contact with the substance.[1][4][5]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][2]

Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the safe handling procedures for this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Keep the container tightly closed when not in use.[1][2][6]

  • Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

2. Preparation and Weighing:

  • Before handling, ensure you are wearing the complete set of required PPE as detailed in the table above.

  • Conduct all weighing and handling operations within a certified chemical fume hood to control exposure.[4]

  • To minimize dust generation, handle the solid material carefully.[1]

  • Use non-sparking tools to prevent ignition sources.[3][5]

3. Experimental Use:

  • When using the chemical in reactions, maintain it within the fume hood.

  • Keep all containers closed when not actively in use.

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2]

4. Spill and Emergency Procedures:

  • Small Spill (<100 mg):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][2]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]

  • Large Spill (>100 mg):

    • Evacuate the immediate area.

    • Contact your institution's emergency response team for guidance.

    • Prevent the spill from entering drains or waterways.[1][2]

5. Post-Experiment and Decontamination:

  • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[4]

  • Decontaminate all glassware and equipment that came into contact with the chemical.

  • Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[1][2]

Operational and Disposal Plans

A clear plan for operations and waste disposal is critical for maintaining a safe laboratory environment.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound start Start: Prepare for Handling ppe_check Step 1: Don Full PPE start->ppe_check fume_hood Step 2: Work in Fume Hood ppe_check->fume_hood handling Step 3: Weigh & Handle Chemical fume_hood->handling spill_check Spill Occurred? handling->spill_check no_spill Proceed with Experiment spill_check->no_spill No small_spill Small Spill Procedure spill_check->small_spill Yes (Minor) large_spill Large Spill Procedure (Evacuate & Alert) spill_check->large_spill Yes (Major) cleanup Step 4: Decontaminate & Clean Up no_spill->cleanup small_spill->cleanup end End: Post-Handling Safety large_spill->end disposal Step 5: Dispose of Waste cleanup->disposal disposal->end

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials (e.g., absorbent from spills) in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste container.[4]

  • Regulatory Compliance: Dispose of all waste in strict accordance with all applicable local, state, and federal regulations. Do not discharge to sewer systems.[5] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-aminoindoline-1-carboxylate
Reactant of Route 2
Tert-butyl 5-aminoindoline-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.